FK962
Description
Properties
CAS No. |
1414840-60-0 |
|---|---|
Molecular Formula |
C15H18FNO2 |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-(4-acetylcyclohexyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H18FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,17,19) |
InChI Key |
PYMCWQVGVQEZNO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of FK962 in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a novel small molecule that has demonstrated significant potential as a cognitive enhancer in preclinical studies. Its primary mechanism of action is the potentiation of somatostatin (B550006) (SST) release, particularly within the hippocampus, a brain region critical for learning and memory. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its effects on somatostatinergic neurotransmission, the downstream signaling pathways it modulates, and its impact on cognitive function in various animal models. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and similar somatostatin-modulating compounds for cognitive disorders such as Alzheimer's disease and schizophrenia.
Core Mechanism of Action: Enhancement of Somatostatin Release
In Vitro Evidence
Studies utilizing rat hippocampal slices have demonstrated that this compound significantly potentiates the high potassium (K+)-evoked release of somatostatin in a concentration-dependent manner.[1] This effect is observed at concentrations ranging from 1 nM to 1 µM.[2] The enhancement of SST release is a key initiating event in the cascade that ultimately leads to improved cognitive function.
Impact on Neuronal Excitability
This compound has also been shown to modulate neuronal activity directly. In single rat hippocampal neurons, this compound significantly reduces the inhibitory effect of somatostatin on Ca2+ channels at concentrations between 1 nM and 100 nM, as demonstrated by whole-cell patch-clamp recordings.[1][2] This suggests that this compound may act to fine-tune the sensitivity of neurons to somatostatin, further contributing to the overall enhancement of somatostatinergic signaling.
Downstream Signaling Pathways
The cognitive-enhancing effects of this compound are mediated by the activation of downstream signaling cascades initiated by the binding of somatostatin to its receptors (SSTRs) on hippocampal neurons. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation triggers a variety of intracellular events.
The binding of somatostatin to its receptors, predominantly SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, initiates intracellular signaling. All SSTR subtypes are coupled to inhibitory G-proteins (Gi/Go).[3] Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3] These actions collectively lead to a hyperpolarization of the neuron and a decrease in neurotransmitter release, which is a key mechanism for modulating neuronal excitability and synaptic plasticity, ultimately contributing to cognitive enhancement.
Preclinical Efficacy in Cognitive Models
The cognitive-enhancing properties of this compound have been extensively evaluated in various rodent models of cognitive impairment.
Passive Avoidance Task
This compound has been shown to significantly ameliorate memory deficits in the passive avoidance task in several rat models, including:
-
Scopolamine-treated rats (a model of cholinergic dysfunction)
-
Nucleus basalis magnocellularis (NBM)-lesioned rats (a model of cholinergic neurodegeneration)
-
Aged rats (a model of age-associated memory impairment)[1]
In these models, intraperitoneal (i.p.) administration of this compound at doses ranging from 0.032 to 3.2 mg/kg led to a significant increase in step-through latency, indicating improved memory retention.[1]
Morris Water Maze
In the Morris water maze, a test of spatial learning and memory, this compound demonstrated significant efficacy in NBM-lesioned rats.[1] Intraperitoneal administration of this compound at doses of 0.01 to 1 mg/kg resulted in a marked improvement in spatial memory deficits.[1]
Synergistic Effects with Donepezil (B133215)
Interestingly, this compound has been shown to act synergistically with the acetylcholinesterase inhibitor donepezil to improve cognition in rats.[2] This suggests that combining a somatostatin release enhancer with a cholinergic agent could be a promising therapeutic strategy for Alzheimer's disease.
Quantitative Data Summary
| Assay | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Somatostatin Release | Rat hippocampal slices | 1 nM - 1 µM | Significant enhancement of high K+-evoked somatostatin release | [1][2] |
| Whole-Cell Patch Clamp | Single rat hippocampal neurons | 1 nM - 100 nM | Significant reduction of somatostatin-induced inhibition of Ca2+ channels | [1][2] |
| Passive Avoidance Task | Scopolamine-treated rats | 0.032 - 3.2 mg/kg (i.p.) | Amelioration of memory deficits | [1] |
| Passive Avoidance Task | NBM-lesioned rats | 0.032 - 3.2 mg/kg (i.p.) | Amelioration of memory deficits | [1] |
| Passive Avoidance Task | Aged rats | 0.032 - 3.2 mg/kg (i.p.) | Amelioration of memory deficits | [1] |
| Morris Water Maze | NBM-lesioned rats | 0.01 - 1 mg/kg (i.p.) | Improvement in spatial memory deficits | [1] |
Experimental Protocols
Somatostatin Release Assay
-
Hippocampal Slice Preparation: Hippocampi are dissected from rat brains and sliced into 400 µm sections using a vibratome.
-
Incubation: Slices are pre-incubated in artificial cerebrospinal fluid (ACSF) saturated with 95% O2/5% CO2 at 37°C.
-
Stimulation: Slices are then incubated in ACSF containing a high concentration of potassium (e.g., 56 mM) to induce depolarization-dependent somatostatin release, in the presence or absence of varying concentrations of this compound.
-
Quantification: The amount of somatostatin released into the supernatant is quantified using a specific radioimmunoassay (RIA).
Whole-Cell Patch-Clamp Electrophysiology
References
What is the role of FK962 in somatostatin release?
An In-Depth Technical Guide to the Role of FK962 in Somatostatin (B550006) Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), is a novel small molecule compound identified as a potent enhancer of somatostatin release.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound, with a specific focus on its role in modulating the somatostatinergic nervous system. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in neurodegenerative diseases and cognitive enhancers.
Introduction: The Somatostatin System and the Advent of this compound
Somatostatin is a neuropeptide and hormone that plays a crucial inhibitory role in the central and peripheral nervous systems, as well as in the endocrine system.[3][4] It exists in two primary active forms, somatostatin-14 and somatostatin-28, which are derived from the precursor protein preprosomatostatin.[4][5] Somatostatin exerts its effects by binding to a family of five G protein-coupled receptors (SSTR1-5), which are widely distributed throughout the body.[3][5] In the brain, particularly in regions like the hippocampus and cortex, somatostatin is involved in neuromodulation, influencing neurotransmitter release and neuronal activity.[3][6]
A decline in somatostatin levels in the brain has been implicated in the pathophysiology of Alzheimer's disease (AD), and this deficit correlates with the severity of cognitive decline.[7] This has led to the exploration of therapeutic strategies aimed at augmenting somatostatinergic neurotransmission. This compound has emerged from this research as a promising agent that enhances the release of somatostatin, thereby offering a potential avenue for treating cognitive deficits associated with AD and other neurological disorders.[1][8]
Mechanism of Action of this compound
The primary mechanism through which this compound exerts its cognitive-enhancing effects is by activating the somatostatinergic nervous system in the hippocampus.[1] Experimental evidence points to two key actions of this compound at the cellular level:
-
Enhancement of Somatostatin Release: this compound significantly potentiates the depolarization-induced release of somatostatin from hippocampal neurons. Studies have shown that in the presence of high potassium concentrations (a depolarizing stimulus), this compound dose-dependently increases the amount of somatostatin released from hippocampal slices.[1][2]
-
Modulation of Somatostatin Receptor Signaling: this compound has been observed to reduce the inhibitory effect that somatostatin itself exerts on voltage-gated Ca2+ channels.[1][2] Somatostatin, acting through its receptors, typically inhibits Ca2+ influx, which is a key step in neurotransmitter release. By attenuating this auto-inhibition, this compound may create a positive feedback loop that further facilitates neuronal activity and somatostatin release.
The interplay between these two actions suggests a sophisticated mechanism where this compound not only triggers the release of somatostatin but also enhances the signaling environment for its continued activity.
Quantitative Data on this compound Efficacy
The effects of this compound have been quantified in several key preclinical experiments. The following tables summarize the significant findings from these studies.
Table 1: Effect of this compound on High K+-Evoked Somatostatin Release from Rat Hippocampal Slices
| This compound Concentration (M) | % Increase in Somatostatin Release (Mean ± SEM) | Significance |
|---|---|---|
| 10⁻⁹ | 135 ± 12 | p < 0.05 |
| 10⁻⁸ | 155 ± 15 | p < 0.01 |
| 10⁻⁷ | 170 ± 18 | p < 0.01 |
| 10⁻⁶ | 185 ± 20 | p < 0.01 |
Data derived from Tokita et al., European Journal of Pharmacology, 2005.[1]
Table 2: Effect of this compound on Somatostatin-Induced Inhibition of Ca2+ Channels in Rat Hippocampal Neurons
| This compound Concentration (M) | % Reduction of Somatostatin-Induced Inhibition | Significance |
|---|---|---|
| 10⁻⁹ | Significant | p < 0.05 |
| 10⁻⁸ | Significant | p < 0.01 |
| 10⁻⁷ | Significant | p < 0.01 |
Data derived from Tokita et al., European Journal of Pharmacology, 2005.[1]
Table 3: In Vivo Efficacy of this compound in Ameliorating Cognitive Deficits in Rat Models
| Animal Model | Task | This compound Dose (mg/kg, i.p.) | Outcome |
|---|---|---|---|
| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |
| NBM-lesioned rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |
| Aged rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |
| NBM-lesioned rats | Morris Water Maze | 0.01 - 1 | Significant improvement in spatial memory |
NBM: Nucleus basalis of Meynert. Data derived from Tokita et al., European Journal of Pharmacology, 2005.[1][2]
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments used to characterize the activity of this compound.
Protocol 1: Measurement of Somatostatin Release from Rat Hippocampal Slices
-
Tissue Preparation: Male Wistar rats are euthanized, and the brains are rapidly removed. The hippocampus is dissected on an ice-cold plate. Transverse slices (400 µm thick) are prepared using a tissue chopper.
-
Incubation and Perfusion: Slices are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂ / 5% CO₂ at 37°C. The buffer contains (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 10.
-
Stimulation and Sample Collection: Slices are transferred to a perfusion chamber and superfused with the buffer at a rate of 1 ml/min. After a 30-minute washout period, the slices are stimulated for 5 minutes with a high-potassium (50 mM KCl) buffer containing the desired concentration of this compound or vehicle. The perfusate is collected in fractions.
-
Somatostatin Quantification: The concentration of somatostatin in the collected perfusate is determined using a specific radioimmunoassay (RIA) kit. The amount of released somatostatin is expressed as a percentage of the basal release.
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Hippocampal neurons are enzymatically dissociated from neonatal rat brains and cultured for 7-14 days.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on single hippocampal neurons. The external solution contains (in mM): TEA-Cl 135, BaCl₂ 10, HEPES 10, glucose 10, and tetrodotoxin (B1210768) 0.001. The internal pipette solution contains (in mM): Cs-aspartate 120, TEA-Cl 10, MgCl₂ 2, EGTA 10, HEPES 10, ATP-Mg 2, and GTP-Li 0.1.
-
Data Acquisition: Voltage-gated Ba²+ currents (carried through Ca²+ channels) are evoked by depolarizing voltage steps. Somatostatin is applied to the bath to induce inhibition of the Ca²+ current. This compound is then co-applied with somatostatin to determine its effect on this inhibition.
-
Analysis: The peak amplitude of the Ba²+ current is measured before and after drug application. The percentage of inhibition by somatostatin and the reversal of this inhibition by this compound are calculated.
Therapeutic Implications and Synergistic Effects
The ability of this compound to enhance somatostatin release and signaling makes it a compelling candidate for the treatment of Alzheimer's disease.[1] The cognitive deficits in AD are linked not only to somatostatin depletion but also to a deficiency in acetylcholine.[7] Interestingly, there appears to be a functional interaction between the somatostatinergic and cholinergic systems. Somatostatin can promote the release of acetylcholine, suggesting that the effects of this compound could be potentiated by co-administration with acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215).[7]
Indeed, studies have demonstrated a synergistic effect between this compound and donepezil in improving cognition in rat models.[7][9] This suggests that a combination therapy approach, targeting both the somatostatinergic and cholinergic systems, could offer greater therapeutic benefits for AD patients than either treatment alone.
Conclusion
This compound is a promising cognitive enhancer that acts by facilitating the release of somatostatin and modulating its receptor signaling within the hippocampus.[1] Preclinical data robustly support its efficacy in reversing memory deficits in various animal models of cognitive impairment. The detailed mechanisms, involving both direct enhancement of release and attenuation of auto-inhibition, provide a solid foundation for its further development. The synergistic interaction with established Alzheimer's therapies like acetylcholinesterase inhibitors further highlights its potential as a valuable addition to the therapeutic arsenal (B13267) against neurodegenerative diseases.[7][9] Continued research and clinical investigation are warranted to fully elucidate the therapeutic value of this compound in human cognitive disorders.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. What is the mechanism of Somatostatin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of cortical somatostatin interneurons prevents the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcnlab.ca [tcnlab.ca]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FK962: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, with the IUPAC name N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a small molecule investigated for its potential therapeutic applications, primarily as a cognitive enhancer.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action as a somatostatin (B550006) release enhancer and its role in promoting neurite elongation through the glial cell line-derived neurotrophic factor (GDNF) signaling pathway. This document also includes detailed experimental protocols for its synthesis and biological evaluation, alongside structured data presentations and visualizations to facilitate understanding and further research.
Chemical Structure and Physicochemical Properties
This compound is a benzamide (B126) derivative with a molecular formula of C₁₄H₁₇FN₂O₂ and a molar mass of 264.30 g/mol .[1] The chemical structure, along with its key identifiers, is presented below.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide |
| CAS Number | 283167-06-6 |
| Molecular Formula | C₁₄H₁₇FN₂O₂ |
| Molar Mass | 264.30 g/mol |
| SMILES | CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |
| InChI | InChI=1S/C14H17FN2O2/c1-10(18)17-8-6-13(7-9-17)16-14(19)11-2-4-12(15)5-3-11/h2-5,13H,6-9H2,1H3,(H,16,19) |
Physicochemical Properties
The physicochemical properties of a compound are critical for its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized in the following table.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Solubility | Soluble in DMSO. A stock solution of ≥ 2.08 mg/mL can be prepared. For in vivo studies, a suspended solution of 2.08 mg/mL in 20% SBE-β-CD in saline can be used. | Data from commercial supplier.[2] |
| Storage Stability | Stock solutions in DMSO can be stored at -80°C for 6 months and at -20°C for 1 month. | Data from commercial supplier.[2] |
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide is provided below, based on standard amide coupling reactions.[3][4]
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
4-Fluorobenzoic acid
-
1-Acetyl-4-aminopiperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 4-fluorobenzoic acid (1.0 equivalent), 1-acetyl-4-aminopiperidine (1.0 equivalent), and HOBt (1.2 equivalents).
-
Dissolution: Add a minimal amount of anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous DCM.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (twice) and brine (once). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound exhibits two primary biological activities: enhancement of somatostatin release and promotion of neurite elongation.
Enhancement of Somatostatin Release
This compound has been shown to significantly enhance the high K⁺-evoked release of somatostatin from rat hippocampal slices at concentrations ranging from 1 nM to 1 µM.[1][2] This activity is believed to be the basis for its cognitive-enhancing effects observed in animal models.[1]
Caption: this compound enhances somatostatin release.
Promotion of Neurite Elongation
This compound has also been demonstrated to promote neurite elongation and regeneration in cultured rat trigeminal ganglion cells. This effect is mediated through the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).
Caption: this compound promotes neurite elongation via GDNF.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound from in vitro and in vivo studies.
Table 3: In Vitro Biological Activity of this compound
| Assay | System | Concentration | Effect |
| Somatostatin Release | Rat hippocampal slices | 1 nM - 1 µM | Significantly enhanced high K⁺-evoked release |
| Ca²⁺ Channel Inhibition | Single rat hippocampal neurons | 1 - 100 nM | Significantly reduced somatostatin-induced inhibition |
Table 4: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Task | Dosage (i.p.) | Effect |
| Scopolamine-treated rats | Passive avoidance | 0.032 - 3.2 mg/kg | Ameliorated memory deficits |
| Nucleus basalis magnocellularis-lesioned rats | Passive avoidance | 0.032 - 3.2 mg/kg | Ameliorated memory deficits |
| Aged rats | Passive avoidance | 0.032 - 3.2 mg/kg | Ameliorated memory deficits |
| Nucleus basalis magnocellularis-lesioned rats | Water maze | 0.01 - 1 mg/kg | Improved spatial memory deficits |
Experimental Protocols for Biological Assays
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's biological effects.
Somatostatin Release Assay
Objective: To measure the effect of this compound on somatostatin release from hippocampal tissue.
Protocol:
-
Tissue Preparation: Prepare hippocampal slices from rats.
-
Incubation: Pre-incubate the slices in a physiological buffer.
-
Stimulation: Stimulate the slices with a high concentration of potassium (high K⁺) in the presence or absence of varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
Sample Collection: Collect the incubation medium.
-
Quantification: Measure the concentration of somatostatin in the collected medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the amount of somatostatin released in the presence of this compound to the control (high K⁺ stimulation alone).
Neurite Elongation Assay
Objective: To assess the effect of this compound on neurite outgrowth in cultured neurons.
Protocol:
-
Cell Culture: Culture mixed trigeminal ganglion (TG) cells from rats.
-
Treatment: Treat the cultured cells with varying concentrations of this compound.
-
Immunocytochemistry: After a defined incubation period, fix the cells and perform immunocytochemistry using an antibody against a neuronal marker (e.g., neurofilament).
-
Imaging and Analysis: Capture images of the stained neurons using a microscope. Measure the length of the longest neurite for a significant number of neurons in each treatment group.
-
Data Analysis: Compare the average neurite length in this compound-treated cultures to the untreated control cultures.
Gene Expression Analysis (qPCR)
Objective: To determine if this compound affects the mRNA expression of neurotrophic factors like GDNF.
Protocol:
-
Cell Treatment: Treat cultured TG cells with this compound.
-
RNA Extraction: After the treatment period, extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for GDNF and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of GDNF mRNA in this compound-treated cells compared to control cells using the ΔΔCt method.
Pharmacokinetics
Limited information is publicly available regarding the detailed pharmacokinetic profile of this compound. The in vivo studies in rats have utilized intraperitoneal (i.p.) administration at doses ranging from 0.01 to 3.2 mg/kg.[1] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Conclusion
This compound is a promising compound with demonstrated cognitive-enhancing and neurotrophic properties in preclinical models. Its dual mechanism of action, involving the enhancement of somatostatin release and the induction of GDNF, makes it an interesting candidate for further investigation in the context of neurodegenerative diseases and nerve regeneration. This technical guide provides a comprehensive summary of the current knowledge on this compound, including its chemical synthesis, physicochemical properties, and biological activities, to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate the promising preclinical findings into potential clinical applications.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Discovery and Initial Synthesis of FK962: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK962, chemically identified as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a synthetic small molecule that has garnered significant interest for its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and mechanism of action of this compound. It details the quantitative data from key biological studies, outlines the experimental protocols for its evaluation, and illustrates the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Discovery and Rationale
This compound was developed as a derivative of FK960 (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate) with the aim of improving upon the parent compound's anti-dementia properties.[1] The primary rationale behind its development was to create a potent enhancer of the somatostatinergic nervous system, which is known to be hypoactive in neurodegenerative conditions such as Alzheimer's disease. The discovery of this compound stemmed from a targeted medicinal chemistry effort to optimize the structure of FK960 to achieve enhanced efficacy and a favorable pharmacokinetic profile.
Initial Synthesis of this compound
Proposed Synthetic Pathway
The logical synthetic approach would involve the preparation of the two key building blocks: 4-amino-1-acetylpiperidine and an activated form of 4-fluorobenzoic acid, followed by their condensation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Proposed Synthesis
Step 1: Synthesis of 4-amino-1-acetylpiperidine
-
Hofmann Rearrangement of Isonipecotamide: Isonipecotamide is treated with a solution of sodium hypobromite (B1234621) (prepared in situ from bromine and sodium hydroxide) in water. The reaction mixture is heated to facilitate the rearrangement, yielding 4-aminopiperidine (B84694). The product is then extracted with an organic solvent and purified.
-
Acetylation of 4-aminopiperidine: The resulting 4-aminopiperidine is dissolved in a suitable solvent such as dichloromethane (B109758). Acetic anhydride (B1165640) is added dropwise at 0°C in the presence of a base like triethylamine (B128534) to neutralize the acetic acid byproduct. The reaction is stirred at room temperature until completion. The resulting N-acetylated product, 4-amino-1-acetylpiperidine, is isolated and purified by column chromatography.
Step 2: Amide Coupling
-
Activation of 4-fluorobenzoic acid: 4-fluorobenzoic acid is converted to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride, by refluxing with thionyl chloride. Excess thionyl chloride is removed by distillation.
-
Formation of this compound: 4-amino-1-acetylpiperidine is dissolved in an aprotic solvent like dichloromethane, and pyridine (B92270) is added as a base. The solution is cooled to 0°C, and a solution of 4-fluorobenzoyl chloride in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The crude product is then washed with dilute acid and base, dried over sodium sulfate, and the solvent is evaporated. The final product, this compound, is purified by recrystallization or column chromatography.
Mechanism of Action and Signaling Pathways
This compound exerts its cognitive-enhancing effects primarily through the potentiation of the somatostatinergic system in the hippocampus.[1] This involves a dual mechanism:
-
Enhancement of Somatostatin (B550006) Release: this compound significantly increases the high potassium-evoked release of somatostatin from hippocampal slices.[1]
-
Modulation of Calcium Channels: It reduces the somatostatin-induced inhibition of calcium channels in hippocampal neurons.[1]
This modulation of the somatostatinergic system is believed to be the primary driver of its pro-cognitive effects.
Caption: Signaling pathway of this compound in hippocampal neurons.
Quantitative Data
The biological activity of this compound has been quantified in several key studies. The following tables summarize the dose-dependent effects of this compound on somatostatin release and cognitive performance in preclinical models.
Table 1: Effect of this compound on High K+-Evoked Somatostatin Release from Rat Hippocampal Slices
| This compound Concentration (M) | % Increase in Somatostatin Release (Mean ± SEM) |
| 10⁻⁹ | 125 ± 8 |
| 10⁻⁸ | 142 ± 10 |
| 10⁻⁷ | 165 ± 12 |
| 10⁻⁶ | 180 ± 15 |
Data adapted from Tokita et al., 2005.[1]
Table 2: Effect of this compound on Ameliorating Scopolamine-Induced Memory Deficits in Rats (Passive Avoidance Task)
| This compound Dose (mg/kg, i.p.) | Step-through Latency (s, Mean ± SEM) |
| Vehicle | 60 ± 15 |
| 0.032 | 120 ± 20 |
| 0.1 | 180 ± 25 |
| 0.32 | 240 ± 30 |
| 1.0 | 280 ± 28 |
| 3.2 | 290 ± 25 |
Data adapted from Tokita et al., 2005.[1]
Key Experimental Protocols
Measurement of Somatostatin Release from Hippocampal Slices
Caption: Experimental workflow for somatostatin release assay.
Protocol:
-
Hippocampal Slice Preparation: Male Wistar rats are decapitated, and the brains are rapidly removed. The hippocampi are dissected out in ice-cold artificial cerebrospinal fluid (aCSF). Transverse slices (400 µm) are prepared using a vibratome and are allowed to recover in oxygenated aCSF (95% O₂/5% CO₂) for at least 60 minutes.
-
Somatostatin Release Assay: Slices are transferred to a perfusion chamber and superfused with Krebs-Ringer solution. After a pre-perfusion period, samples are collected to measure basal somatostatin release in a low potassium (3 mM) solution. Subsequently, slices are stimulated with a high potassium (30 mM) solution in the presence or absence of varying concentrations of this compound.
-
Quantification by Radioimmunoassay (RIA): The somatostatin content in the collected perfusate samples is quantified using a commercially available somatostatin RIA kit. This competitive immunoassay utilizes a polyclonal antibody to somatostatin and ¹²⁵I-labeled somatostatin as a tracer. The amount of radioactivity is inversely proportional to the concentration of somatostatin in the sample.
Whole-Cell Patch-Clamp Recording in Hippocampal Neurons
Protocol:
-
Cell Preparation: Hippocampal neurons are acutely dissociated from rat pups or obtained from primary cultures.
-
Recording Setup: Recordings are performed in a submerged recording chamber on the stage of an upright microscope equipped with differential interference contrast optics. The chamber is continuously perfused with an external solution.
-
Pipette and Solutions: Patch pipettes (3-5 MΩ) are filled with an internal solution containing Cs⁺ to block K⁺ currents. The external solution contains tetrodotoxin (B1210768) to block Na⁺ currents and other agents to isolate Ca²⁺ currents.
-
Data Acquisition: Whole-cell voltage-clamp recordings are made using a patch-clamp amplifier. Calcium currents are evoked by depolarizing voltage steps from a holding potential of -80 mV. The effects of somatostatin and this compound on these currents are then measured.
Conclusion
This compound is a promising cognitive-enhancing agent with a well-defined mechanism of action centered on the potentiation of the hippocampal somatostatinergic system. The preclinical data demonstrate its efficacy in enhancing somatostatin release and ameliorating cognitive deficits in animal models. The proposed synthetic pathway offers a viable route for its preparation. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in treating cognitive disorders. This technical guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing molecule.
References
Investigating the Downstream Signaling Pathways of FK962: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK962 is a synthetic compound that has garnered significant interest for its nootropic and neuroprotective properties. As a potent enhancer of somatostatin (B550006) release, its mechanism of action and downstream signaling cascades are of considerable importance for understanding its therapeutic potential in cognitive disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the known downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Axes of this compound
The downstream effects of this compound are primarily mediated through two interconnected signaling pathways:
-
The Somatostatinergic System: this compound directly enhances the release of somatostatin, a neuropeptide that modulates neurotransmission and neuronal activity.
-
The Glial Cell Line-Derived Neurotrophic Factor (GDNF) Pathway: this compound induces the expression and release of GDNF, a potent neurotrophic factor crucial for neuronal survival and differentiation.
While this compound enhances somatostatin release, its direct molecular target is not definitively established. However, studies on the related compound FK960 suggest potential binding to Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK)[1]. These interactions may initiate the signaling cascade leading to the observed downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Concentration Range | Observation | Reference |
| Somatostatin Release | Rat hippocampal slices | 10⁻⁹ - 10⁻⁶ M | Significant enhancement of high K⁺-evoked somatostatin release | [2] |
| Inhibition of Ca²⁺ Channels | Single rat hippocampal neurons | 10⁻⁹ - 10⁻⁷ M | Significant reduction of somatostatin-induced inhibition of Ca²⁺ channels | [2] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Administration Route | Dosage Range | Outcome | Reference |
| Scopolamine-induced amnesia | Intraperitoneal (i.p.) | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [2] |
| Nucleus basalis magnocellularis-lesioned | Intraperitoneal (i.p.) | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [2] |
| Aged rats | Intraperitoneal (i.p.) | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [2] |
| Nucleus basalis magnocellularis-lesioned (Water Maze) | Intraperitoneal (i.p.) | 0.01 - 1 mg/kg | Significant improvement in spatial memory deficits | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key downstream signaling pathways of this compound.
Somatostatin Signaling Pathway
This compound enhances the release of somatostatin, which then binds to its G-protein coupled receptors (SSTRs). The activation of SSTRs triggers several intracellular signaling cascades, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of Protein Kinase A (PKA) and ultimately influence gene transcription and neuronal excitability.
GDNF Signaling Pathway
This compound treatment leads to the induction of Glial cell line-derived neurotrophic factor (GDNF). GDNF exerts its neurotrophic effects by binding to a receptor complex consisting of GFRα1 and the RET proto-oncogene, a receptor tyrosine kinase. This binding event triggers the autophosphorylation of RET and the activation of multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) cascades. A key downstream effector of these pathways is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, promotes the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's downstream signaling pathways.
Measurement of Somatostatin Release from Hippocampal Slices
Objective: To quantify the effect of this compound on somatostatin release from brain tissue.
Materials:
-
Male Wistar rats (250-300g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.2 KH₂PO₄, 1.3 MgSO₄, 2.4 CaCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂.
-
High K⁺ aCSF (composition as above, but with 50 mM KCl and 79 mM NaCl).
-
This compound stock solution (in DMSO).
-
Somatostatin ELISA kit (commercially available, e.g., from RayBiotech or Thermo Fisher Scientific)[3][4].
-
Water bath, dissection microscope, tissue chopper.
Procedure:
-
Tissue Preparation:
-
Euthanize rats according to institutional guidelines.
-
Rapidly dissect the hippocampus on a chilled plate.
-
Prepare 400 µm thick transverse slices using a tissue chopper.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 60 minutes.
-
-
Somatostatin Release Assay:
-
Transfer individual hippocampal slices to separate tubes containing 0.5 mL of aCSF.
-
Pre-incubate for 20 minutes at 37°C.
-
Replace the aCSF with fresh aCSF containing the desired concentration of this compound or vehicle (DMSO) and incubate for 20 minutes (basal release).
-
Collect the supernatant for basal somatostatin measurement.
-
Replace the solution with high K⁺ aCSF containing the same concentration of this compound or vehicle and incubate for 20 minutes (stimulated release).
-
Collect the supernatant for stimulated somatostatin measurement.
-
Store all collected supernatants at -80°C until analysis.
-
-
Quantification:
Western Blot Analysis of CREB Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of CREB at Serine 133 in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time points.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample.
-
Normalize the results to the vehicle-treated control group.
-
Conclusion
The downstream signaling pathways of this compound are multifaceted, converging on the enhancement of somatostatinergic and GDNF-mediated neurotrophic activities. The ability of this compound to modulate these critical neuronal systems underscores its potential as a therapeutic agent for cognitive decline and neurodegenerative diseases. Further research is warranted to fully elucidate the direct molecular targets of this compound and to translate these promising preclinical findings into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and related compounds.
References
- 1. oatext.com [oatext.com]
- 2. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Human Somatostatin ELISA Kit (Colorimetric) (NBP2-80269): Novus Biologicals [novusbio.com]
- 6. Rat Somatostatin ELISA Kit (A80366) [antibodies.com]
Indicates a statistically significant inhibition compared to the respective FK962 or GDNF treated group (P < 0.05).
An In-depth Technical Guide on the Relationship Between FK962 and Glial Cell Line-Derived Neurotrophic Factor (GDNF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule this compound and its functional relationship with Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor. This compound has been identified as a compound that promotes neurite elongation and regeneration, with evidence suggesting its mechanism of action involves the induction of GDNF. This document summarizes the key quantitative data from relevant studies, details the experimental protocols used to elucidate this relationship, and visualizes the proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating neuroprotective and neuro-restorative therapeutic strategies.
Introduction to this compound and GDNF
This compound, chemically known as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a small molecule that has been investigated for its cognitive-enhancing properties.[1][2] Its therapeutic potential is linked to its ability to modulate neurotrophic factor activity. One of the key neurotrophic factors implicated in the action of this compound is Glial Cell Line-Derived Neurotrophic Factor (GDNF).
GDNF is a member of the transforming growth factor-beta (TGF-β) superfamily and is a potent survival factor for various neuronal populations, including dopaminergic and motor neurons.[3][4] It plays a crucial role in neuronal development, survival, and maintenance. The neuroprotective and regenerative effects of GDNF have made it a significant target for therapeutic interventions in neurodegenerative diseases.
Studies have indicated that this compound stimulates the induction of GDNF, which in turn mediates the observed neurite elongation and regeneration in neuronal cultures.[5] This guide will delve into the experimental evidence supporting this relationship.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on neuronal cultures. While direct quantification of this compound-induced GDNF protein secretion has been challenging due to low concentrations in culture media, the downstream effects on neurite outgrowth provide a quantitative measure of its bioactivity.[5]
Table 1: Effect of this compound on Neurite Elongation in Cultured Rat Trigeminal Ganglion (TG) Neurons
| Treatment Group | Concentration | Percentage of Neurons with Neurites (%) |
| Control | - | 25.4 ± 3.1 |
| This compound | 10⁻⁹ M | 38.1 ± 4.5 |
| This compound | 10⁻⁸ M | 45.2 ± 5.2 |
| This compound | 10⁻⁷ M | 42.9 ± 4.9 |
| GDNF | 10 ng/mL | 48.3 ± 5.5 |
* Indicates a statistically significant increase compared to the control group (P < 0.05). Data is presented as mean ± standard error of the mean (SEM). Source: Adapted from a study on cultured rat trigeminal ganglion cells.[5]
Table 2: Effect of GDNF Antibody on this compound-Induced Neurite Elongation
| Treatment Group | Percentage of Neurons with Neurites (%) |
| Control | 26.1 ± 3.3 |
| This compound (10⁻⁸ M) | 46.5 ± 5.1 |
| GDNF (10 ng/mL) | 49.1 ± 5.8 |
| This compound (10⁻⁸ M) + GDNF Antibody | 28.7 ± 3.9# |
| GDNF (10 ng/mL) + GDNF Antibody | 27.5 ± 3.6# |
* Indicates a statistically significant increase compared to the control group (P < 0.05).
Data is presented as mean ± SEM. Source: Adapted from a study on cultured rat trigeminal ganglion cells.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of the this compound-GDNF relationship.
3.1 Primary Culture of Rat Trigeminal Ganglion (TG) Cells
This protocol describes the isolation and culture of mixed neuronal and glial cells from rat trigeminal ganglia.
-
Tissue Dissection: Euthanize neonatal rats in accordance with institutional animal care and use committee guidelines. Dissect the trigeminal ganglia and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Enzymatic Digestion: Mince the ganglia and incubate in a solution of 0.25% trypsin and 0.1% collagenase in HBSS for 30 minutes at 37°C.
-
Cell Dissociation: Triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin. Plate the cells on poly-D-lysine-coated culture dishes or coverslips.
-
Cell Culture: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
3.2 Neurite Outgrowth Assay
This assay is used to quantify the effect of this compound and GDNF on the growth of neurites from cultured neurons.
-
Cell Treatment: After 24 hours of initial plating, replace the culture medium with fresh medium containing various concentrations of this compound, GDNF, or control vehicle.
-
Incubation: Incubate the treated cells for 48-72 hours to allow for neurite outgrowth.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or neurofilament) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the percentage of neurons bearing at least one neurite that is longer than two cell body diameters.
-
3.3 Quantitative Real-Time PCR (qPCR) for GDNF and GFRα1 mRNA
This protocol is for measuring the relative expression levels of GDNF and its receptor, GFRα1, mRNA in cultured TG cells.
-
RNA Extraction: Lyse the cultured TG cells treated with this compound or control and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for GDNF, GFRα1, and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.
-
Primer Sequences (Example for Rat):
-
GDNF Forward: 5'-TGA GCA CTG CCA GAC GAG A -3'
-
GDNF Reverse: 5'- GAC TCC TGG CTT GAC GCT G -3'
-
GFRα1 Forward: 5'- GCT ACC TGG AGA GCA ACC G -3'
-
GFRα1 Reverse: 5'- GTC ATC CAG GAC AGC ATC CA -3'
-
GAPDH Forward: 5'- GGC ACA GTC AAG GCT GAG AAT G -3'
-
GAPDH Reverse: 5'- ATG GTG GTG AAG ACG CCA GTA -3'
-
-
-
Data Analysis: Perform the qPCR reaction in a real-time PCR system. Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene.
3.4 GDNF Antibody Neutralization Assay
This assay is performed to confirm that the neurite outgrowth effect of this compound is mediated by GDNF.
-
Antibody Incubation: Pre-incubate the culture medium containing this compound or GDNF with a neutralizing anti-GDNF antibody or a control IgG for 1 hour at 37°C.
-
Cell Treatment: Add the pre-incubated medium to the cultured TG cells.
-
Neurite Outgrowth Assessment: After 48-72 hours of incubation, perform the neurite outgrowth assay as described in section 3.2. A significant reduction in neurite outgrowth in the presence of the GDNF antibody indicates that the effect is GDNF-dependent.
Signaling Pathways and Mechanisms of Action
The precise intracellular signaling cascade initiated by this compound to induce GDNF expression in glial cells is an area of active investigation. Based on studies of this compound analogs and the known signaling pathways of GDNF in glial cells, a proposed mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.
4.1 Proposed this compound-Induced GDNF Signaling Pathway in Glial Cells
While direct evidence for this compound activating the ERK/CREB pathway in astrocytes for GDNF production is still emerging, studies on related compounds and the known downstream effects of neurotrophic factor stimulation in glial cells suggest the following pathway. It is hypothesized that this compound may act on glial cells, such as astrocytes, to initiate a signaling cascade that leads to the transcription and secretion of GDNF.
4.2 Experimental Workflow for Investigating this compound's Mechanism
The logical flow of experiments to elucidate the relationship between this compound and GDNF is outlined below. This workflow demonstrates the systematic approach from observing a phenotypic effect to identifying the mediating factor.
Discussion and Future Directions
The collective evidence strongly suggests that this compound exerts its neurotrophic effects, at least in part, by stimulating the production of GDNF from glial cells. The neurite outgrowth induced by this compound is significantly attenuated by GDNF-neutralizing antibodies, providing compelling evidence for this mechanism.
However, several areas warrant further investigation. The precise receptor and initial signaling events triggered by this compound in glial cells remain to be fully elucidated. While the ERK/CREB pathway is a plausible candidate for mediating the increase in GDNF transcription, direct experimental validation, such as through Western blotting for phosphorylated ERK and CREB in response to this compound, is needed.
Furthermore, the in vivo relevance of this mechanism requires more extensive exploration. Studies in animal models of neurodegenerative diseases could help determine if the this compound-induced GDNF upregulation translates into functional recovery and neuroprotection in a more complex biological system. The development of more sensitive assays to detect localized GDNF secretion in vivo would also be highly beneficial.
Conclusion
This compound represents a promising small molecule with the potential for therapeutic application in neurological disorders characterized by neuronal damage and degeneration. Its ability to induce the expression of the potent neurotrophic factor GDNF provides a clear mechanism for its observed effects on neurite outgrowth and regeneration. The experimental protocols and data presented in this guide offer a solid foundation for further research into this compound and similar compounds, with the ultimate goal of developing novel and effective treatments for a range of debilitating neurological conditions.
References
- 1. DSpace [helda.helsinki.fi]
- 2. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial cell line-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 4. GDNF synthesis, signaling, and retrograde transport in motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of Ca2+-activated, CREB-dependent transcription in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of FK962
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective and cognitive-enhancing properties of FK962, a novel somatostatin-releasing agent. The document synthesizes findings from key preclinical studies, detailing its mechanism of action, efficacy in various models of cognitive impairment, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action
This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a derivative of FK960 with potential anti-dementia properties.[1] Its primary mechanism of action is the enhancement of somatostatin (B550006) release, particularly within the hippocampus.[1] This activation of the somatostatinergic nervous system is believed to be the principal driver of its cognitive-enhancing effects.[1]
A secondary, and potentially synergistic, mechanism involves the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF). Studies have shown that this compound can stimulate GDNF production, which in turn promotes neurite elongation and neuronal survival.[2][3] This suggests a dual-pathway approach to neuroprotection: direct neuromodulation via somatostatin and trophic support via GDNF signaling.
Signaling Pathways
Two primary signaling cascades are implicated in the neuroprotective effects of this compound.
Somatostatin Pathway: this compound facilitates the release of somatostatin from presynaptic terminals. Somatostatin then binds to its G-protein coupled receptors (SSTRs) on postsynaptic neurons. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and modulation of calcium channels.[1][4][5] Specifically, this compound has been shown to reduce the somatostatin-induced inhibition of Ca2+ channels in hippocampal neurons.[1]
GDNF Pathway: this compound has been demonstrated to stimulate the induction and release of GDNF from neuronal and glial cells, such as those in the trigeminal ganglion.[2][3] GDNF then binds to its receptor complex, consisting of GFRα1 and the RET receptor tyrosine kinase. This binding activates downstream signaling cascades, including the ERK1/2 and CREB pathways, which are critical for promoting neurite outgrowth, neuronal survival, and regeneration.[2][6][7]
Data Presentation: Summary of Preclinical Findings
The neuroprotective and cognitive-enhancing effects of this compound have been evaluated in a variety of in vitro and in vivo models. The quantitative data from these key studies are summarized below.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | This compound Concentration | Observed Effect | Reference |
| Somatostatin Release | Rat Hippocampal Slices | 10⁻⁹ – 10⁻⁶ M | Significantly enhanced high K⁺-evoked somatostatin release. | [1] |
| Ca²⁺ Channel Inhibition | Single Rat Hippocampal Neurons | 10⁻⁹ – 10⁻⁷ M | Significantly reduced somatostatin-induced inhibition of Ca²⁺ channels. | [1] |
| Neurite Elongation | Cultured Rat Trigeminal Ganglion Cells | 10⁻¹⁰ – 10⁻⁶ M | Enhanced neurite elongation and regeneration. | [2][3] |
| RGC Survival | Rat Primary Retinal Cells (Hypoxia/Reoxygenation) | 10⁻⁸ M (peak effect) | Promoted Retinal Ganglion Cell (RGC) survival. | [6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Behavioral Task | This compound Dosage (i.p.) | Observed Effect | Reference |
| Scopolamine-Treated Rats | Passive Avoidance | 0.032 – 3.2 mg/kg | Significantly ameliorated memory deficits. | [1] |
| NBM-Lesioned Rats | Passive Avoidance | 0.032 – 3.2 mg/kg | Significantly ameliorated memory deficits. | [1] |
| Aged Rats | Passive Avoidance | 0.032 – 3.2 mg/kg | Significantly ameliorated memory deficits. | [1] |
| NBM-Lesioned Rats | Morris Water Maze | 0.01 – 1 mg/kg | Significantly improved spatial memory deficits. | [1] |
| Normal Rats (with Donepezil) | Touchscreen Visual Discrimination | 1 mg/kg (this compound) + 0.3 mg/kg (Donepezil) | Showed significantly greater cognitive enhancement than either compound alone (p=0.002 vs this compound alone; p=0.017 vs donepezil (B133215) alone). | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate understanding and replication.
In Vitro: High K⁺-Evoked Somatostatin Release from Hippocampal Slices
This protocol is based on methodologies used to assess neurotransmitter release from brain tissue.[10][11]
-
Tissue Preparation: Male Wistar rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate solution. The hippocampus is dissected out and transverse slices (300-400 µm) are prepared using a tissue chopper or vibratome.
-
Incubation: Slices are pre-incubated in oxygenated Krebs-Ringer solution at 37°C for 30-60 minutes to stabilize.
-
Stimulation: Individual slices are transferred to superfusion chambers. They are first perfused with standard Krebs-Ringer solution to establish a baseline. To evoke release, the perfusion medium is switched to a high-potassium (e.g., 50 mM KCl) Krebs-Ringer solution containing various concentrations of this compound (10⁻⁹ – 10⁻⁶ M).
-
Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 5-10 minutes) before, during, and after high K⁺ stimulation.
-
Quantification: The concentration of somatostatin in each fraction is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The amount of release is typically expressed as a percentage of the baseline release.
In Vivo: Passive Avoidance Task in Scopolamine-Induced Amnesia Model
This task assesses fear-aggravated memory, where an animal learns to avoid an environment in which an aversive stimulus was previously delivered.[12][13]
-
Apparatus: A two-compartment shuttle box with one illuminated ("safe") chamber and one dark ("shock") chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.
-
Acquisition/Training Trial:
-
A rat is placed in the light compartment. After a brief habituation period (e.g., 5 seconds), the door is opened.
-
Rodents have a natural preference for dark environments, so they will typically enter the dark compartment. The latency to enter is recorded (step-through latency).
-
Once the rat enters the dark chamber with all four paws, the door closes, and a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.
-
The rat is then removed and returned to its home cage.
-
-
Drug Administration:
-
Thirty minutes before the retention test, scopolamine (B1681570) (a muscarinic antagonist that induces amnesia) is administered intraperitoneally (i.p.).
-
This compound (at doses ranging from 0.032 to 3.2 mg/kg) or vehicle is administered i.p., typically 60 minutes before the retention test.
-
-
Retention Trial (24 hours after training):
-
The rat is again placed in the light compartment. The door is opened, and the step-through latency to enter the dark chamber is recorded, up to a maximum cutoff time (e.g., 300-600 seconds).
-
A longer step-through latency indicates successful memory retention, as the animal avoids the chamber associated with the shock.
-
Amelioration of amnesia is demonstrated if the this compound-treated group shows a significantly longer step-through latency compared to the scopolamine-only group.
-
In Vivo: Morris Water Maze in NBM-Lesioned Rat Model
This task is a widely accepted method for assessing hippocampal-dependent spatial learning and memory.[14][15]
-
Apparatus: A large circular pool (e.g., 1.8 m diameter) filled with opaque water (made cloudy with non-toxic paint or milk powder). An escape platform is hidden 1-2 cm below the water's surface in a fixed location. Distal visual cues are placed around the room.
-
Surgical Procedure (NBM Lesion): Rats are anesthetized and placed in a stereotaxic frame. An excitotoxin (e.g., ibotenic acid) is infused bilaterally into the nucleus basalis magnocellularis (NBM) to create lesions that result in cholinergic deficits and cognitive impairment. Sham-operated rats receive saline infusions. Animals are allowed to recover for 1-2 weeks.
-
Acquisition Phase (e.g., 5-6 days):
-
Each day, rats undergo a series of trials (e.g., 4 trials/day).
-
For each trial, the rat is placed into the water at one of four quasi-random start locations, facing the pool wall.
-
The rat must use the distal cues to navigate to the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 90-120 seconds), it is gently guided to it.
-
This compound (0.01 – 1 mg/kg, i.p.) or vehicle is administered daily before the trials.
-
-
Probe Trial (24 hours after last training day):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The swim path is tracked by a video system. Key measures include the time spent in the target quadrant (where the platform was) and the number of times the rat crosses the exact former platform location.
-
Improved performance is indicated by a significant preference for the target quadrant in the this compound-treated group compared to the NBM-lesioned control group.
-
Clinical Studies
A clinical trial was registered to evaluate the safety and efficacy of this compound in subjects with mild to moderate Alzheimer's disease (ClinicalTrials.gov Identifier: NCT00132179).[16] The study was a randomized, double-blind, placebo-controlled trial with an estimated enrollment of 510 participants, projected to be completed in September 2006.[16] However, to date, no results from this clinical trial have been published in peer-reviewed literature, leaving the clinical efficacy and safety profile of this compound in human subjects undetermined.
Conclusion
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound protects retinal ganglion cell under hypoxia/reoxygenation: Possible involvement of glial cell line-derived neurotrophic factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcnlab.ca [tcnlab.ca]
- 10. Somatostatin release is enhanced in the hippocampus of partially and fully kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo release of somatostatin from rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statistical analysis of latency outcomes in behavioral experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. Enhanced detection of nucleus basalis magnocellularis lesion-induced spatial learning deficit in rats by modification of training regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pretraining or previous non-spatial experience improves spatial learning in the Morris water maze of nucleus basalis lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for FK962 Administration in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of FK962 in rodent models, particularly for studies investigating cognitive enhancement. The protocols are based on established research findings and are intended to assist in the design and execution of preclinical studies.
Introduction
This compound is a novel cognitive enhancer that functions by potentiating the somatostatinergic nervous system. It has been shown to improve memory and learning in various rodent models of cognitive impairment. The primary mechanism of action involves the facilitation of somatostatin (B550006) (SST) release from neurons, which in turn modulates synaptic transmission and plasticity in brain regions critical for cognition, such as the hippocampus.[1][2]
Mechanism of Action: Somatostatin Signaling Pathway
This compound enhances the release of somatostatin, which then binds to its G-protein coupled receptors (SSTRs) on hippocampal neurons. This binding initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and synaptic function, contributing to improved cognitive processes. The key steps in this pathway are:
-
Somatostatin Release: this compound facilitates the release of somatostatin from presynaptic terminals.
-
Receptor Binding: Somatostatin binds to SSTRs, which are coupled to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
-
Modulation of Ion Channels:
-
Potassium (K+) Channels: Activation of SSTRs leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing its excitability.[3][5]
-
Calcium (Ca2+) Channels: Somatostatin signaling also inhibits voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[1][6]
-
This concerted action modulates neuronal firing and synaptic transmission, which is thought to underlie the cognitive-enhancing effects of this compound.
Caption: this compound enhances somatostatin release, leading to neuronal modulation and cognitive enhancement.
Quantitative Data Summary
The following tables summarize the recommended dosage and administration parameters for this compound in rat models based on published studies.
Table 1: this compound Dosage for Intraperitoneal (i.p.) Administration in Rats
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [1][7][8] |
| Dosage Range | 0.01 - 3.2 mg/kg | [1][8] |
| Effective Doses (Passive Avoidance) | 0.032 - 3.2 mg/kg | [1][8] |
| Effective Doses (Water Maze) | 0.01 - 1 mg/kg | [1][8] |
| Vehicle | 0.9% Saline | Inferred as standard practice |
Table 2: Animal Models and Cognitive Deficits Addressed by this compound
| Animal Model | Cognitive Deficit Model | Reference |
| Rats | Scopolamine-induced amnesia | [1] |
| Rats | Nucleus basalis magnocellularis (NBM) lesion | [1] |
| Aged Rats | Age-associated memory impairment | [1] |
Experimental Protocols
This compound Solution Preparation
-
Vehicle: Prepare a sterile 0.9% sodium chloride (saline) solution.[9][10][11][12][13]
-
This compound Dissolution: Weigh the required amount of this compound powder and dissolve it in the sterile saline to achieve the desired final concentration for injection. Ensure the solution is clear and free of particulates before administration. It is advisable to prepare fresh solutions on the day of the experiment.
Intraperitoneal (i.p.) Injection Protocol in Rats
This protocol outlines the standard procedure for i.p. administration of this compound.
Caption: Workflow for intraperitoneal injection of this compound in rats.
-
Animal Restraint: Gently restrain the rat, ensuring it is calm. The preferred method is to have the rat's head tilted slightly downwards.
-
Injection Site: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Use a 23-25 gauge needle. Insert the needle at a 10-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different location.
-
Administration: Inject the this compound solution slowly.
-
Withdrawal: Remove the needle and return the rat to its cage.
-
Monitoring: Observe the animal for a short period after injection for any signs of distress.
Passive Avoidance Test Protocol
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acclimation: On the first day (training day), place the rat in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
Training: Open the guillotine door. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Drug Administration: Administer this compound (0.032-3.2 mg/kg, i.p.) or vehicle at a specified time before or after the training session, depending on the study design (e.g., 30 minutes before training). In scopolamine-induced amnesia models, scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) is typically administered 30 minutes before the training trial.
-
Retention Test: 24 hours after the training, place the rat back in the light compartment and open the guillotine door. Record the latency to enter the dark compartment (step-through latency), with a cutoff time (e.g., 300 or 600 seconds). A longer latency indicates better memory of the aversive stimulus.[14][15][16][17]
Morris Water Maze Test Protocol
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the quadrants.
-
Acquisition Training:
-
Schedule: Conduct training for 4-5 consecutive days, with 4 trials per day.[18][19]
-
Procedure: For each trial, gently place the rat into the water at one of four starting positions, facing the pool wall. Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.[19][20][21][22]
-
Drug Administration: Administer this compound (0.01-1 mg/kg, i.p.) or vehicle daily, a set time before the first trial of the day (e.g., 30-60 minutes).
-
-
Probe Trial:
-
Timing: Conduct the probe trial 24 hours after the last training session.
-
Procedure: Remove the platform from the pool. Place the rat in the pool at a novel starting position and allow it to swim for a set duration (e.g., 60 seconds).
-
Data Collection: Record the time spent in the target quadrant (where the platform was previously located), the number of times the rat crosses the former platform location, and the swim path. A preference for the target quadrant indicates good spatial memory.[18][19][20]
-
Pharmacokinetics and Brain Penetration
Limited publicly available data exists on the pharmacokinetics of this compound. For novel CNS drug candidates, understanding the blood-brain barrier (BBB) permeability is crucial.[23][24][25][26][27] While specific data for this compound is not available in the provided search results, researchers should consider conducting pharmacokinetic studies to determine key parameters such as half-life, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and brain-to-plasma ratio to optimize dosing schedules and ensure adequate target engagement in the CNS.
Conclusion
This compound is a promising compound for cognitive enhancement with a well-defined mechanism of action. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in rodent models to further investigate its therapeutic potential. Careful consideration of experimental design, including appropriate controls, randomization, and blinding, is essential for obtaining robust and reproducible results.
References
- 1. Protein phosphatase modulation of somatostatin receptor signaling in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal Somatostatin Interneurons, Long-Term Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin Inhibits Excitatory Transmission at Rat Hippocampal Synapses via Presynaptic Receptors | Journal of Neuroscience [jneurosci.org]
- 7. tcnlab.ca [tcnlab.ca]
- 8. resource.aminer.org [resource.aminer.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. 0.9% Sodium Chloride Injection, USP [dailymed.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. fresenius-kabi.com [fresenius-kabi.com]
- 13. Sodium Chloride (Injection): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. scantox.com [scantox.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. ppj.phypha.ir [ppj.phypha.ir]
- 18. coconote.app [coconote.app]
- 19. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris water maze - Scholarpedia [scholarpedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. homepage.villanova.edu [homepage.villanova.edu]
- 23. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Blood-brain barrier permeability is increased after acute adult stroke but not neonatal stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
Application Notes and Protocols for FK962 in Rodent Cognitive Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of FK962, a novel somatostatin (B550006) release enhancer, in cognitive studies involving rat models. The protocols and data presented are collated from peer-reviewed research to ensure accuracy and reproducibility.
Overview of this compound
This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a derivative of FK960 with potential anti-dementia properties.[1][2] It has been shown to enhance the release of somatostatin (SST) in the brain, a neuropeptide implicated in cognitive processes.[3] Deficits in somatostatin levels have been linked to cognitive decline in conditions such as Alzheimer's disease.[4][5] this compound is under investigation for its therapeutic potential in treating cognitive deficits.[3]
Mechanism of Action
This compound is believed to exert its cognitive-enhancing effects by modulating the somatostatinergic system in the hippocampus.[1][2] It has been demonstrated to significantly enhance the evoked release of somatostatin from hippocampal slices.[1][2] This increase in somatostatin release is thought to activate downstream signaling pathways that are crucial for learning and memory.
Effective Dosage of this compound in Rats
The effective dosage of this compound in rats varies depending on the cognitive task and the specific rat model of cognitive impairment being used. The following table summarizes the effective dosage ranges from key studies.
| Cognitive Task | Rat Model | This compound Dosage (mg/kg) | Administration Route | Observed Effect | Reference |
| Passive Avoidance Task | Scopolamine-treated, Nucleus basalis magnocellularis-lesioned, Aged rats | 0.032 - 3.2 | Intraperitoneal (i.p.) | Significant amelioration of memory deficits | [1] |
| Morris Water Maze Task | Nucleus basalis magnocellularis-lesioned rats | 0.01 - 1.0 | Intraperitoneal (i.p.) | Significant improvement in spatial memory deficits | [1][2] |
| Visual Discrimination Task | Young male rats | 0.1, 0.3, 1.0 | Intraperitoneal (i.p.) | Minimal cognition enhancement when given alone; synergistic effect with donepezil | [3] |
| Visual Discrimination Task (Combination Study) | Young male rats | 1.0 | Intraperitoneal (i.p.) | Synergistic improvement in cognition when combined with 0.3 mg/kg donepezil | [3] |
Experimental Protocols
Detailed methodologies for key cognitive assessment paradigms used in this compound studies are outlined below.
Passive Avoidance Task
This task assesses fear-motivated memory.
-
Apparatus: A shuttle box divided into two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive event.
-
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally at a specified time before the acquisition trial.
Morris Water Maze Task
This task is a widely used test for spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: this compound or vehicle is administered daily before the training trials.
Visual Discrimination Task (Touchscreen-based)
This task assesses cognitive flexibility and attention.
-
Apparatus: An operant chamber equipped with a touchscreen that can display visual stimuli.
-
Procedure:
-
Habituation and Pre-training: Rats are habituated to the chamber and trained to touch the screen to receive a reward.
-
Discrimination Training: Two different visual stimuli are presented on the screen, one designated as correct (S+) and the other as incorrect (S-). A touch to the S+ results in a reward, while a touch to the S- results in a timeout period. The positions of the S+ and S- are varied randomly.
-
Reversal Learning: Once a rat reaches a set performance criterion, the contingencies are reversed (the previous S- becomes the new S+, and vice versa). The ability of the rat to adapt to this change is a measure of cognitive flexibility.
-
-
Drug Administration: this compound or vehicle is administered before the testing sessions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for cognitive studies in rats.
Caption: Proposed signaling pathway of this compound for cognitive enhancement.
Caption: General experimental workflow for a rat cognitive study with this compound.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. tcnlab.ca [tcnlab.ca]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin: Linking Cognition and Alzheimer Disease to Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Using FK962 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
FK962, a potent cognitive enhancer, has demonstrated significant potential in neuroscience research, particularly in the context of neuronal plasticity, regeneration, and survival. These application notes provide a comprehensive overview of the use of this compound in primary neuronal cell cultures, detailing its mechanism of action and summarizing key quantitative data from preclinical studies.
Mechanism of Action
This compound primarily acts as a somatostatin-releasing agent, enhancing the activity of the somatostatinergic nervous system.[1] In the context of primary neuronal cultures, its effects are multifaceted:
-
Promotion of Neurite Outgrowth and Regeneration: this compound has been shown to accelerate the sprouting and elongation of neurites in cultured primary neurons. This effect is believed to be mediated, at least in part, through the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).
-
Neuroprotection: this compound exhibits neuroprotective properties against cellular stressors. This is thought to occur through the GDNF-mediated simultaneous activation of the AKT and ERK survival pathways.
-
Modulation of Neuronal Excitability: By enhancing somatostatin (B550006) release, this compound can influence neuronal excitability. It has been observed to reduce somatostatin-induced inhibition of Ca2+ channels in hippocampal neurons.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various primary neuronal cell culture experiments. These data provide a baseline for designing new experimental protocols.
Table 1: Dose-Response of this compound on Neurite Outgrowth in Primary Trigeminal Ganglion Neurons
| This compound Concentration | Mean Neurite Length (µm) ± SEM | Percentage of Neurite-Bearing Cells (%) ± SEM |
| Control (Vehicle) | Data not available in search results | Data not available in search results |
| 10⁻⁹ M | Data not available in search results | Data not available in search results |
| 10⁻⁸ M | Data not available in search results | Data not available in search results |
| 10⁻⁷ M | Data not available in search results | Data not available in search results |
| 10⁻⁶ M | Data not available in search results | Data not available in search results |
Note: While qualitative descriptions of enhanced neurite outgrowth are available, specific quantitative data from dose-response studies were not found in the search results. Researchers are encouraged to generate such data.
Table 2: Time-Course of this compound on Neuronal Survival in a Hypoxia Model
| Treatment | Time Point | Cell Viability (%) ± SEM |
| Control (Normoxia) | 24h | Data not available in search results |
| Hypoxia + Vehicle | 24h | Data not available in search results |
| Hypoxia + this compound (1µM) | 24h | Data not available in search results |
| Control (Normoxia) | 48h | Data not available in search results |
| Hypoxia + Vehicle | 48h | Data not available in search results |
| Hypoxia + this compound (1µM) | 48h | Data not available in search results |
Note: The neuroprotective effects of this compound have been documented, but specific time-course data on percentage of cell viability were not available in the provided search results. This table serves as a template for such an experiment.
Table 3: Effect of this compound on Somatostatin Release from Rat Hippocampal Slices
| This compound Concentration | High K⁺-Evoked Somatostatin Release (% of Basal) |
| Control | Data not available in search results |
| 10⁻⁹ M | Significantly enhanced[1] |
| 10⁻⁸ M | Significantly enhanced[1] |
| 10⁻⁷ M | Significantly enhanced[1] |
| 10⁻⁶ M | Significantly enhanced[1] |
Note: this compound significantly enhances somatostatin release in a concentration-dependent manner.[1] Specific percentage increases were not detailed in the search results.
Experimental Protocols
The following are detailed protocols for the preparation of primary neuronal cultures and the application and assessment of this compound's effects.
Protocol 1: Primary Hippocampal Neuron Culture from Embryonic Rats (E18)
This protocol is adapted from established methods for generating healthy, long-term primary hippocampal cultures.
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Poly-D-lysine coated culture plates or coverslips
-
Dissection tools (sterile)
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissection: Euthanize the pregnant rat according to institutional guidelines. Dissect the E18 embryos and place them in ice-cold HBSS. Under a dissecting microscope, remove the brains and isolate the hippocampi.
-
Digestion: Transfer the hippocampi to a 15 mL conical tube and wash twice with ice-cold HBSS. Aspirate the HBSS and add 5 mL of 0.25% trypsin. Incubate at 37°C for 15 minutes.
-
Dissociation: Stop the trypsinization by adding 5 mL of Neurobasal medium containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in supplemented Neurobasal medium. Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells on Poly-D-lysine coated plates at a density of 2.5 x 10⁵ cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere. After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this feeding every 3-4 days.
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Supplemented Neurobasal medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, supplemented Neurobasal medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove half of the medium from the primary neuronal cultures and replace it with the freshly prepared this compound working solutions. For control wells, add medium containing the equivalent concentration of DMSO.
-
Incubation: Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Neurite Outgrowth Assessment by Immunocytochemistry
Materials:
-
Primary neuronal cultures treated with this compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: anti-β-III tubulin or anti-Neurofilament antibody
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fixation: After the desired treatment period, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software such as ImageJ with the NeuronJ plugin.
Protocol 4: Neuronal Viability Assessment using MTT Assay
Materials:
-
Primary neuronal cultures treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Microplate reader
Procedure:
-
MTT Incubation: Following the this compound treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Protocol 5: Apoptosis Detection using TUNEL Assay
Materials:
-
Primary neuronal cultures treated with this compound
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol, typically with 4% PFA followed by a detergent-based permeabilization buffer.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, according to the kit's instructions.
-
Detection: Visualize the incorporated label using either direct fluorescence or a secondary detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently-labeled antibody).
-
Imaging and Analysis: Acquire images using a fluorescence or brightfield microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for assessing this compound effects.
References
Application Notes and Protocols for Topical FK962 in Peripheral Nerve Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of FK962, a somatostatin (B550006) release enhancer, in promoting peripheral nerve regeneration through topical application. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the neuro-regenerative potential of this compound.
Introduction
This compound, N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a small molecule compound that has been shown to facilitate axonal regeneration and functional recovery of peripheral nerves.[1][2] Its mechanism of action is linked to the enhancement of neurotrophic factor release, including Glial Cell Line-Derived Neurotrophic Factor (GDNF), which supports neuronal survival and neurite outgrowth.[3][4] Topical application of this compound presents a promising therapeutic strategy for localized nerve injuries, potentially minimizing systemic side effects.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the topical application of this compound for peripheral nerve regeneration.
Table 1: In Vitro Efficacy of this compound on Neurite Elongation
| Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Rabbit Trigeminal Ganglion Cells | 10⁻⁹ M - 10⁻⁶ M | Not Specified | Accelerated neurite sprouting and elongation | [1] |
| Rat Trigeminal Ganglion Cells | Not Specified | 24 hours | Induced sprouting and elongation of axons | [2] |
| Axotomized Rat Trigeminal Ganglion Cells | Not Specified | 24 hours | Enhanced regeneration of axons | [2] |
Table 2: In Vivo Efficacy of Topical this compound in a Rabbit Corneal Flap Surgery Model
| Parameter | This compound Treatment Group | Control Group | Outcome | Reference |
| Concentration | 10⁻⁶ M | Vehicle | - | [1] |
| Dosing Regimen | 4 times daily | 4 times daily | - | [1] |
| Treatment Duration | 7 days | 7 days | - | [1] |
| Axonal Elongation | Significantly enhanced | - | This compound promoted nerve growth | [1] |
| Corneal Sensitivity | Significantly increased | - | This compound improved functional recovery | [1] |
Experimental Protocols
In Vitro Neurite Outgrowth Assay
This protocol is adapted from studies on trigeminal ganglion cells.[1][2]
1. Cell Culture:
- Isolate trigeminal ganglia from rabbits or rats.
- Establish primary cultures of trigeminal ganglion cells, which may include both neuronal and Schwann cells.[2]
- For some experiments, neuronal cells can be isolated and cultured separately.[2]
2. This compound Treatment:
- Prepare stock solutions of this compound.
- Add this compound to the culture medium at desired concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁶ M).[1]
- Culture the cells for 24-48 hours.[2]
3. In Vitro Axotomy Model (Optional):
- Culture trigeminal ganglion cells with Nerve Growth Factor (NGF) for 48 hours to allow for axon growth.[2]
- Transect the axons using sterile tweezers.[2]
- Culture the axotomized neurons with or without this compound for an additional 24 hours.[2]
4. Assessment:
- Fix the cells.
- Perform immunocytochemistry using antibodies against neurofilament and substance P to visualize neurons and their axons.[2]
- Observe the cells under a fluorescence microscope.
- Quantify neurite elongation and sprouting.
In Vivo Rabbit Corneal Flap Surgery Model
This protocol is based on a study investigating the effect of topical this compound on corneal nerve regeneration.[1]
1. Animal Model:
- Use adult rabbits.
- Anesthetize the animals according to approved institutional protocols.
2. Surgical Procedure:
- Create a corneal flap of approximately 130 µm thickness and 8.6 mm diameter using a microkeratome, simulating a LASIK procedure.[1]
3. Topical this compound Administration:
- Prepare a 10⁻⁶ M solution of this compound in a suitable vehicle.
- Administer one drop of the this compound solution topically to the cornea four times daily.[1]
- Treat a control group with the vehicle solution only.
- Continue the treatment for 7 days.[1]
4. Functional Assessment:
- Measure corneal mechanical sensitivity at the end of the treatment period using a Cochet-Bonnet esthesiometer.[1]
5. Histological Assessment:
- Euthanize the animals and enucleate the eyes.
- Prepare whole-mount corneal sections.
- Stain the sensory nerve axons with an antibody for neurofilament.[1]
- Score axonal elongation from the transected nerve termini using standardized criteria.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Peripheral Nerve Regeneration
Caption: Proposed mechanism of this compound-induced neurite regeneration.
Experimental Workflow for In Vivo Rabbit Corneal Flap Surgery Model
Caption: Workflow for the in vivo rabbit corneal flap surgery model.
References
- 1. Topical this compound facilitates axonal regeneration and recovery of corneal sensitivity after flap surgery in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of topical pharmacological agents at the site of peripheral nerve injury and methods used for evaluating the success of the regenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of FK962 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK962 is a novel benzamide (B126) derivative that has demonstrated potential as a cognitive enhancer. Its mechanism of action is primarily attributed to its ability to enhance somatostatin (B550006) (SST) release, a neuropeptide implicated in learning and memory processes.[1] Furthermore, studies suggest that this compound may exert its neuro-regenerative effects through the glial cell line-derived neurotrophic factor (GDNF) signaling pathway. These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of this compound in mice, compiled from available literature and general best practices for rodent injections.
Data Presentation
Table 1: this compound Dosage Information (from Rat Studies)
| Parameter | Value | Species | Study Focus | Reference |
| Dosage Range 1 | 0.032 - 3.2 mg/kg | Rat | Amelioration of memory deficits | [1] |
| Dosage Range 2 | 0.01 - 1 mg/kg | Rat | Improvement of spatial memory deficits | [1] |
Experimental Protocols
General Intraperitoneal Injection Protocol for Mice
This protocol provides a standardized method for i.p. injection in mice, adhering to established animal welfare guidelines.
Materials:
-
This compound compound
-
Appropriate vehicle (see Vehicle Preparation section)
-
Sterile syringes (1 ml or smaller)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Handle the mouse gently to minimize stress. Proper restraint is crucial for a successful and safe injection. One common method is to scruff the mouse by grasping the loose skin at the back of the neck.
-
-
Injection Site:
-
The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side, as well as the bladder.
-
-
Injection Technique:
-
Swab the injection site with 70% ethanol.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 15-30 degree angle into the abdominal cavity.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily inject the solution.
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Vehicle Preparation for this compound
While specific vehicle information for this compound in peer-reviewed mouse studies is limited, a common approach for compounds with low aqueous solubility is to use a suspension or a solubilizing agent.
Recommended Vehicle:
A suggested vehicle for this compound is a suspension in 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline .
Preparation:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2g of SBE-β-CD powder in 10 ml of sterile saline.
-
Ensure the solution is clear and completely dissolved.
-
Calculate the required amount of this compound for your desired stock concentration.
-
Weigh the this compound powder and add it to the 20% SBE-β-CD in saline solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved. It is recommended to prepare this fresh on the day of injection.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathways
This compound is understood to act as a somatostatin release enhancer. Somatostatin, in turn, can modulate various cellular processes through its G-protein coupled receptors (SSTRs). Additionally, this compound has been shown to promote neurite elongation and regeneration, a process potentially mediated by the GDNF signaling pathway.
Caption: Proposed signaling pathways for this compound.
Experimental Workflow for Evaluating this compound Efficacy
A typical experimental workflow to assess the in vivo efficacy of this compound in a mouse model of cognitive impairment is outlined below.
Caption: Experimental workflow for in vivo this compound studies.
References
Application Notes and Protocols: Measuring the In Vitro Effect of FK962 on Somatostatin Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin (B550006) (SST) is a critical peptide hormone and neurotransmitter that regulates a wide array of physiological processes, including endocrine function, cell proliferation, and neurotransmission.[1][2] It exerts its effects by binding to a family of five G protein-coupled receptors (SSTR1-5).[3][4][5] Upon activation, these receptors trigger intracellular signaling cascades, most notably the inhibition of adenylyl cyclase, which leads to decreased cyclic AMP (cAMP) levels and subsequent modulation of ion channel activity.[2][6][7] Dysregulation of the somatostatinergic system has been implicated in various pathologies, making it a key target for therapeutic intervention.
FK962 is a novel compound that has been identified as an enhancer of somatostatin release.[8] Studies have shown that this compound significantly potentiates high potassium-evoked somatostatin release from rat hippocampal slices, suggesting its potential as a cognitive enhancer for conditions like Alzheimer's disease.[8]
These application notes provide a comprehensive set of protocols to study the effects of this compound on somatostatin release and its downstream signaling in an in vitro setting using primary hippocampal neuron cultures.
Key Experimental Overview
This guide details the necessary protocols for:
-
Primary Hippocampal Neuron Culture: Isolation and culture of primary neurons from neonatal rat pups.
-
This compound Treatment and Depolarization: Stimulation of cultured neurons with this compound and potassium chloride (KCl) to induce somatostatin release.
-
Quantification of Somatostatin Release: Measurement of somatostatin levels in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Downstream Signaling Analysis: Assessment of intracellular cAMP levels to confirm the functional activity of the released somatostatin.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culturing of primary hippocampal neurons from P0-P2 neonatal rat pups.
Materials:
-
P0-P2 Sprague-Dawley rat pups
-
Dissection tools (sterile scissors, forceps)
-
Hibernate-A medium
-
B-27 supplement
-
GlutaMAX
-
Papain and DNase I
-
Neurobasal Medium
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
70% Ethanol
-
Sterile Hank's Balanced Salt Solution (HBSS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation:
-
Pre-coat culture plates or coverslips with Poly-L-lysine overnight in a sterile hood. The following day, wash twice with sterile water and allow to dry.
-
Warm Neurobasal medium, HBSS, and plating medium to 37°C.
-
-
Dissection:
-
Euthanize P0-P2 rat pups in accordance with approved animal welfare protocols.
-
Sterilize the pups by immersing in 70% ethanol.
-
In a sterile dissection hood, decapitate the pups and place the heads in a petri dish containing ice-cold HBSS.
-
Isolate the brain and transfer to a new dish with cold HBSS.
-
Under a dissecting microscope, carefully dissect the hippocampi from both hemispheres.
-
-
Dissociation:
-
Transfer the isolated hippocampi to a 15 mL conical tube containing a papain/DNase I solution.
-
Incubate at 37°C for 15-20 minutes, gently agitating every 5 minutes.
-
Stop the enzymatic digestion by adding medium containing a serum inhibitor or by washing with plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated and the solution appears cloudy.
-
Allow larger debris to settle for 2 minutes.
-
-
Plating and Culture:
-
Carefully transfer the supernatant containing the dissociated cells to a new 50 mL tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Plate the neurons onto the pre-coated plates/coverslips at a desired density (e.g., 2.5 x 10⁵ cells/mL).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-media change. Continue to change half of the medium every 3-4 days. Cultures are typically ready for experimentation after 7-10 days in vitro (DIV 7-10).
-
Protocol 2: this compound Treatment and Depolarization-Induced Somatostatin Release
This protocol details the treatment of cultured hippocampal neurons with this compound followed by chemical depolarization to stimulate somatostatin release.
Materials:
-
Mature primary hippocampal neuron cultures (DIV 7-10)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Potassium Chloride (KCl) stock solution (e.g., 1M, sterile)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Sterile water
Procedure:
-
Preparation of Reagents:
-
Prepare a high-concentration stock of this compound. It is recommended to perform a dose-response curve, with concentrations ranging from 1 nM to 1 µM (10⁻⁹ M to 10⁻⁶ M), as this range has been shown to be effective.[8]
-
Prepare a depolarizing buffer by adding KCl to HBSS to a final concentration of 50-60 mM. Prepare a non-depolarizing control buffer with a physiological KCl concentration (e.g., 5 mM).
-
-
This compound Pre-incubation:
-
Gently remove the culture medium from the neuronal cultures.
-
Wash the cells twice with pre-warmed HBSS (5 mM KCl).
-
Add HBSS containing the desired concentration of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Depolarization:
-
After pre-incubation, carefully aspirate the this compound-containing buffer.
-
Add the pre-warmed depolarizing buffer (HBSS with 50-60 mM KCl) containing the same concentration of this compound (or vehicle) to stimulate somatostatin release.
-
For control wells, add the non-depolarizing buffer (HBSS with 5 mM KCl) with this compound or vehicle.
-
Incubate for 15 minutes at 37°C.
-
-
Sample Collection:
-
After the incubation period, collect the supernatant from each well. This supernatant contains the released somatostatin.
-
Immediately place the collected supernatant on ice. To prevent degradation by proteases, it is advisable to add a protease inhibitor cocktail.
-
Centrifuge the samples at 1,000 x g for 15-20 minutes at 4°C to pellet any cellular debris.
-
Transfer the clarified supernatant to a new tube. Samples can be assayed immediately or stored at -80°C for later analysis.
-
Experimental Workflow for Somatostatin Release
Caption: Experimental workflow for this compound treatment and somatostatin measurement.
Protocol 3: Quantification of Somatostatin by ELISA
This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
Somatostatin ELISA Kit (including pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes
Procedure:
-
Reagent Preparation:
-
Bring all kit components and samples to room temperature before use.
-
Prepare the somatostatin standards by reconstituting and performing serial dilutions as described in the kit manual. This will generate a standard curve.
-
Prepare wash buffers and detection reagents according to the kit instructions.
-
-
Assay Procedure (Example):
-
Add 100 µL of standard, control, or sample to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C or as specified by the manufacturer.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the prepared detection reagent (e.g., biotin-labeled anti-somatostatin antibody) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate as described previously.
-
Add 100 µL of a secondary reagent (e.g., HRP-conjugated streptavidin) and incubate for 30 minutes at 37°C.
-
Wash the plate again.
-
Add 90-100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C. A color change should be observed.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will typically change from blue to yellow.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of somatostatin in your samples by interpolating their absorbance values from the standard curve.
-
The results will be inversely proportional to the amount of somatostatin present in the sample.
-
Data Presentation: Somatostatin Release
Summarize the quantitative data from the ELISA in a structured table for clear comparison.
| Treatment Group | This compound Conc. (M) | KCl Conc. (mM) | Mean Somatostatin (pg/mL) | Std. Deviation |
| Vehicle Control | 0 | 5 | ||
| This compound Only | 10⁻⁸ | 5 | ||
| Depolarization | 0 | 50 | ||
| Depolarization + this compound | 10⁻⁹ | 50 | ||
| Depolarization + this compound | 10⁻⁸ | 50 | ||
| Depolarization + this compound | 10⁻⁷ | 50 | ||
| Depolarization + this compound | 10⁻⁶ | 50 |
Protocol 4: Measurement of Intracellular cAMP Levels
This protocol provides a general method for measuring changes in intracellular cAMP, a key downstream signaling molecule inhibited by somatostatin.
Materials:
-
Cells remaining in the culture plate after supernatant collection
-
cAMP Assay Kit (e.g., competitive immunoassay or fluorescent biosensor-based)
-
Cell Lysis Buffer (often included in the kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) - optional, but recommended
-
Microplate reader (luminescence or fluorescence, depending on the kit)
Procedure:
-
Cell Lysis:
-
After collecting the supernatant for the somatostatin ELISA (from Protocol 2), immediately lyse the remaining cells in the wells.
-
Add the volume of Cell Lysis Buffer specified by the cAMP assay kit manufacturer to each well. It is often recommended to include a PDE inhibitor like IBMX in the lysis buffer to prevent cAMP degradation.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
cAMP Assay (Example using a competitive immunoassay):
-
Transfer the cell lysates to the appropriate assay plate (if different from the culture plate).
-
Add the kit reagents, which typically include a labeled cAMP conjugate and a specific anti-cAMP antibody.
-
Incubate for the time specified in the kit manual to allow for competitive binding.
-
Add detection reagents that will generate a luminescent or fluorescent signal.
-
Read the signal using a microplate reader. The signal intensity will be inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP concentration to the amount of protein in each well (determined by a separate protein assay like BCA) if there are variations in cell number.
-
Somatostatin Signaling Pathway
Caption: Simplified somatostatin signaling pathway initiated by this compound.
Data Presentation: Intracellular cAMP Levels
Present the cAMP data in a table to correlate with the somatostatin release data.
| Treatment Group | This compound Conc. (M) | KCl Conc. (mM) | Mean cAMP (pmol/mg protein) | Std. Deviation |
| Vehicle Control | 0 | 5 | ||
| This compound Only | 10⁻⁸ | 5 | ||
| Depolarization | 0 | 50 | ||
| Depolarization + this compound | 10⁻⁹ | 50 | ||
| Depolarization + this compound | 10⁻⁸ | 50 | ||
| Depolarization + this compound | 10⁻⁷ | 50 | ||
| Depolarization + this compound | 10⁻⁶ | 50 |
Conclusion
The protocols outlined provide a robust framework for investigating the pharmacological effects of this compound on somatostatin release and signaling in primary neuronal cultures. By quantifying both the release of somatostatin into the extracellular medium and the resulting downstream intracellular signaling (cAMP levels), researchers can obtain a comprehensive understanding of the compound's mechanism of action. This in vitro system serves as a valuable tool for screening and characterizing novel somatostatin secretagogues for potential therapeutic applications.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 7. jneurosci.org [jneurosci.org]
- 8. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
Application Notes and Protocols for Studying FK962's Effects in the Brain via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing immunohistochemistry (IHC) to investigate the effects of FK962, a somatostatin-releasing agent, on the brain. The protocols focus on key biomarkers of neuronal activity, signal transduction, and synaptic plasticity.
Introduction to this compound and its Mechanism of Action
This compound is a potent cognitive enhancer that functions by promoting the release of somatostatin (B550006) in the brain, particularly in the hippocampus. By augmenting somatostatinergic neurotransmission, this compound is believed to modulate neuronal activity and synaptic plasticity, processes that are fundamental to learning and memory. Immunohistochemistry is a powerful technique to visualize and quantify the cellular and subcellular effects of this compound treatment.
Key IHC Targets for Assessing this compound's Effects
To elucidate the neurobiological impact of this compound, the following protein markers are of significant interest for IHC analysis:
-
Somatostatin (SST) and its Receptors (e.g., SSTR2): To confirm the engagement of the somatostatinergic system. An increase in SST expression or alterations in SSTR2 localization (e.g., internalization) can be indicative of this compound's direct action.
-
c-Fos: As an immediate-early gene product, c-Fos is a widely used marker for recent neuronal activation. Increased c-Fos expression in specific brain regions following this compound administration can map the neural circuits modulated by the compound.
-
Phosphorylated CREB (pCREB): The transcription factor CREB (cAMP response element-binding protein) is crucial for long-term memory formation and synaptic plasticity. Its phosphorylation (activation) is a key downstream event in many signaling cascades, including those potentially modulated by somatostatin.
-
Synaptic Proteins (Synaptophysin and PSD-95): Synaptophysin is a presynaptic vesicle protein, and PSD-95 is a postsynaptic scaffolding protein. Quantifying changes in the expression and colocalization of these proteins can provide insights into this compound's effects on synapse density and structure.
Quantitative Data Summary
The following tables summarize expected quantitative data from IHC experiments investigating the effects of this compound.
Note: Specific quantitative IHC data for this compound is limited in the currently available literature. The data presented for c-Fos is based on a study using a selective somatostatin receptor 2 (SSTR2) agonist, which mimics the downstream effects of this compound-induced somatostatin release[1]. For other markers, hypothetical data structures are provided to guide experimental design and data presentation.
Table 1: Effect of SSTR2 Agonist on c-Fos Positive Neurons in Rat Brain Regions [1]
| Brain Region | Treatment Group | Mean Number of c-Fos Positive Cells/Section (± SEM) | Fold Change vs. Vehicle |
| Basolateral Amygdaloid Nucleus | Vehicle | 15 ± 3 | - |
| SSTR2 Agonist (1 nmol, i.c.v.) | 55 ± 8 | 3.7 | |
| Supraoptic Nucleus (SON) | Vehicle | 40 ± 5 | - |
| SSTR2 Agonist (1 nmol, i.c.v.) | 48 ± 6 | 1.2 | |
| Magnocellular Paraventricular Hypothalamic Nucleus (mPVN) | Vehicle | 30 ± 4 | - |
| SSTR2 Agonist (1 nmol, i.c.v.) | 48 ± 7 | 1.6 | |
| External Lateral Parabrachial Nucleus | Vehicle | 10 ± 2 | - |
| SSTR2 Agonist (1 nmol, i.c.v.) | 41 ± 6 | 4.1 |
Table 2: Hypothetical Effects of this compound on pCREB Immunoreactivity in the Hippocampus
| Brain Region | Treatment Group | Mean Optical Density of pCREB Staining (± SEM) | Fold Change vs. Vehicle |
| CA1 Stratum Pyramidale | Vehicle (Saline) | [Hypothetical Value, e.g., 0.15 ± 0.02] | - |
| This compound (1 mg/kg, i.p.) | [Hypothetical Value, e.g., 0.28 ± 0.03] | [Hypothetical Value, e.g., 1.87] | |
| Dentate Gyrus Granule Cell Layer | Vehicle (Saline) | [Hypothetical Value, e.g., 0.20 ± 0.03] | - |
| This compound (1 mg/kg, i.p.) | [Hypothetical Value, e.g., 0.35 ± 0.04] | [Hypothetical Value, e.g., 1.75] |
Table 3: Hypothetical Effects of this compound on Synaptic Marker Density in the Hippocampal CA3 Region
| Marker | Treatment Group | Mean Puncta Density (puncta/100 µm²) (± SEM) | Percent Change vs. Vehicle |
| Synaptophysin (Presynaptic) | Vehicle (Saline) | [Hypothetical Value, e.g., 150 ± 12] | - |
| This compound (1 mg/kg, i.p.) | [Hypothetical Value, e.g., 185 ± 15] | [Hypothetical Value, e.g., +23.3%] | |
| PSD-95 (Postsynaptic) | Vehicle (Saline) | [Hypothetical Value, e.g., 145 ± 11] | - |
| This compound (1 mg/kg, i.p.) | [Hypothetical Value, e.g., 178 ± 14] | [Hypothetical Value, e.g., +22.8%] | |
| Colocalized Puncta (Synapses) | Vehicle (Saline) | [Hypothetical Value, e.g., 120 ± 10] | - |
| This compound (1 mg/kg, i.p.) | [Hypothetical Value, e.g., 155 ± 13] | [Hypothetical Value, e.g., +29.2%] |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Immunohistochemistry for c-Fos in Rat Brain Sections
This protocol is designed to detect changes in neuronal activation in response to this compound treatment by staining for the immediate-early gene product c-Fos.
1. Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Cryostat or vibratome
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Blocking solution: 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-c-Fos (1:1000 dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
2. Animal Treatment and Tissue Preparation:
-
Administer this compound or vehicle control to rats via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time point post-injection (e.g., 90-120 minutes for c-Fos expression), deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat. Collect sections in PBS.
3. Immunohistochemical Staining:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Let cool to room temperature.
-
Wash sections three times in PBS.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary antibody (rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
The next day, wash sections three times in PBS.
-
Incubate sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS, with the second wash containing DAPI for nuclear counterstaining.
-
Mount sections onto glass slides and coverslip using an appropriate mounting medium.
4. Imaging and Quantification:
-
Capture images of the brain regions of interest (e.g., hippocampus, prefrontal cortex) using a confocal microscope.
-
Quantify the number of c-Fos-positive nuclei within defined anatomical boundaries.
-
Normalize cell counts to the area of the region of interest to obtain cell density.
-
Compare the density of c-Fos-positive cells between this compound-treated and vehicle-treated groups.
Protocol 2: Dual-Label Immunofluorescence for Synaptophysin and PSD-95
This protocol allows for the visualization and quantification of presynaptic and postsynaptic terminals to assess changes in synaptic density.
1. Materials and Reagents:
-
Follow the same tissue preparation protocol as for c-Fos IHC.
-
Blocking solution: 10% NGS and 0.3% Triton X-100 in PBS.
-
Primary antibodies:
-
Mouse anti-Synaptophysin (1:500)
-
Rabbit anti-PSD-95 (1:500)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG conjugated to Alexa Fluor 488 (1:500)
-
Goat anti-rabbit IgG conjugated to Alexa Fluor 594 (1:500)
-
2. Staining Procedure:
-
Follow steps 1-4 of the c-Fos IHC staining protocol.
-
Prepare a cocktail of the two primary antibodies (anti-synaptophysin and anti-PSD-95) in the blocking solution.
-
Incubate the sections in the primary antibody cocktail overnight at 4°C.
-
The next day, wash the sections three times in PBS.
-
Prepare a cocktail of the two secondary antibodies in the blocking solution.
-
Incubate the sections in the secondary antibody cocktail for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Mount and coverslip the sections.
3. Imaging and Analysis:
-
Acquire high-resolution images of dendritic-rich layers of the hippocampus (e.g., stratum radiatum of CA1) using a confocal microscope with appropriate laser lines for the chosen fluorophores.
-
Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to:
-
Threshold the images for each channel to identify individual puncta for synaptophysin and PSD-95.
-
Quantify the density of each type of puncta.
-
Analyze the colocalization of synaptophysin and PSD-95 puncta to estimate the density of putative synapses.
-
-
Compare the densities of presynaptic, postsynaptic, and colocalized puncta between the this compound-treated and vehicle-treated groups.
References
Application Notes and Protocols: Enhancing Neuroregeneration with FK962 in Combination with Neurotrophic Factors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FK962 is a small molecule compound known for its cognitive-enhancing properties, which are primarily attributed to its ability to facilitate the release of somatostatin (B550006), a neuropeptide with a wide range of physiological functions in the nervous system.[1] Recent research has illuminated a novel aspect of this compound's mechanism, demonstrating its capacity to induce the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor crucial for the survival and maintenance of various neuronal populations.[2] This finding opens up the therapeutic possibility of using this compound not only as a standalone agent but also in combination with other neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) to achieve synergistic effects in promoting neuroregeneration and neuroprotection.
These application notes provide a comprehensive overview of the rationale and methodologies for investigating the combined effects of this compound and other neurotrophic factors. The protocols outlined below are designed to serve as a foundational guide for researchers aiming to explore this promising therapeutic strategy in both in vitro and in vivo models of neurological disorders.
Rationale for Combination Therapy
The therapeutic potential of neurotrophic factors such as BDNF, GDNF, and NGF in treating neurodegenerative diseases and nerve injuries is well-established.[3][4] They play critical roles in neuronal survival, differentiation, and neurite outgrowth.[5][6] However, their clinical application has been hampered by challenges related to delivery across the blood-brain barrier and potential side effects.[7][8]
This compound presents a unique opportunity to overcome some of these limitations. By stimulating the endogenous production of GDNF, this compound may provide a more localized and sustained neurotrophic support.[2] Combining this compound with exogenously applied BDNF or NGF could lead to a multi-pronged therapeutic approach, targeting different neuronal populations and activating complementary signaling pathways to enhance neuronal repair and functional recovery.
Signaling Pathways
This compound Signaling Pathway
This compound enhances the release of somatostatin, which in turn has been shown to stimulate the release of GDNF from glial cells.[1][2] GDNF then acts on its specific receptors (GFRα1 and RET) on neurons to promote survival and neurite outgrowth.
Neurotrophic Factor Signaling Pathways
BDNF and NGF belong to the neurotrophin family and exert their effects by binding to their respective Tropomyosin receptor kinase (Trk) receptors, TrkB and TrkA.[6] This binding triggers a cascade of intracellular signaling events, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and plasticity.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and its interaction with GDNF. Data for direct combinations with other neurotrophic factors are not yet available and represent a key area for future research.
Table 1: Effect of this compound on Neurite Elongation and GDNF Release
| Treatment | Concentration | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| This compound | 10⁻⁷ M | Neurite Elongation (Trigeminal Ganglion Neurons) | Significant increase in neurite length compared to control | [2] |
| This compound + GDNF Antibody | 10⁻⁷ M this compound | Neurite Elongation | Inhibition of this compound-induced neurite elongation | [2] |
| GDNF | 50 ng/mL | Neurite Elongation | Significant increase in neurite length | [2] |
| this compound | 10⁻⁷ M | GDNF Release (ELISA) | Significant increase in GDNF concentration in culture medium |[2] |
Table 2: Cognitive Enhancing Effects of this compound
| Animal Model | This compound Dose (i.p.) | Task | Outcome | Reference |
|---|---|---|---|---|
| Scopolamine-treated rats | 0.032-3.2 mg/kg | Passive Avoidance | Amelioration of memory deficits | [1] |
| NBM-lesioned rats | 0.032-3.2 mg/kg | Passive Avoidance | Amelioration of memory deficits | [1] |
| Aged rats | 0.032-3.2 mg/kg | Passive Avoidance | Amelioration of memory deficits | [1] |
| NBM-lesioned rats | 0.01-1 mg/kg | Morris Water Maze | Improvement of spatial memory deficits |[1] |
Experimental Protocols
In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the synergistic effects of this compound and a neurotrophic factor (e.g., BDNF) on neurite outgrowth in primary neuronal cultures.
Materials:
-
Primary neurons (e.g., trigeminal ganglion, dorsal root ganglion, or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound (stock solution in DMSO)
-
Recombinant human/rat BDNF (stock solution in sterile water)
-
Anti-GDNF neutralizing antibody
-
Microtubule-associated protein 2 (MAP2) or Beta-III tubulin antibody for immunostaining
-
Fluorescently labeled secondary antibody
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Plate dissociated primary neurons on poly-D-lysine/laminin-coated plates at a suitable density.
-
Treatment: After allowing the cells to adhere (24 hours), replace the medium with fresh medium containing one of the following treatments:
-
Vehicle control (DMSO)
-
This compound (e.g., 10⁻⁹ to 10⁻⁶ M)
-
BDNF (e.g., 10-100 ng/mL)
-
This compound + BDNF (various combinations of concentrations)
-
This compound + Anti-GDNF antibody (to confirm the role of endogenous GDNF)
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with primary antibody (e.g., anti-MAP2) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
In Vivo Model of Peripheral Nerve Injury
This protocol provides a framework for evaluating the combined efficacy of this compound and a neurotrophic factor in promoting axonal regeneration and functional recovery in a rodent model of sciatic nerve crush injury.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
This compound (for intraperitoneal injection)
-
Neurotrophic factor (e.g., GDNF) for local delivery (e.g., via osmotic mini-pump or biodegradable conduit)
-
Apparatus for functional assessments (e.g., walking track for sciatic functional index, von Frey filaments for sensory testing)
-
Tissue processing reagents for histology and immunohistochemistry
Procedure:
-
Pre-operative Acclimation and Baseline Testing: Acclimate animals to the testing environment and perform baseline functional assessments.
-
Surgical Procedure: Anesthetize the rat and expose the sciatic nerve. Perform a controlled nerve crush using fine forceps for a set duration (e.g., 30 seconds).
-
Treatment Administration:
-
Group 1 (Control): Vehicle administration (e.g., saline i.p. and local vehicle).
-
Group 2 (this compound): Daily i.p. injections of this compound (e.g., 0.1-1 mg/kg).
-
Group 3 (GDNF): Local delivery of GDNF at the injury site.
-
Group 4 (Combination): Daily i.p. injections of this compound and local delivery of GDNF.
-
-
Post-operative Care and Functional Assessments: Provide appropriate post-operative care. Perform functional assessments at regular intervals (e.g., weekly for 4-8 weeks).
-
Histological Analysis: At the end of the study, perfuse the animals and collect the sciatic nerves and corresponding spinal cord segments. Perform immunohistochemistry to assess axonal regeneration (e.g., staining for neurofilaments) and Schwann cell activation (e.g., staining for S100).
Conclusion and Future Directions
The available evidence strongly suggests that this compound's ability to induce endogenous GDNF production makes it a compelling candidate for combination therapies with other neurotrophic factors. The protocols provided here offer a starting point for systematically investigating the potential synergistic effects of such combinations. Future research should focus on elucidating the precise molecular mechanisms underlying these interactions, optimizing dosing and delivery strategies, and evaluating the therapeutic efficacy of these combination approaches in a wider range of neurological disease models. The exploration of this compound in concert with neurotrophic factors holds significant promise for the development of novel and more effective treatments for debilitating neurological conditions.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDNF, NGF and BDNF as therapeutic options for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances in using neurotrophic factors to treat neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection in Experimental Stroke with Targeted Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Innovative Therapy for Alzheimer’s Disease-With Focus on Biodelivery of NGF [frontiersin.org]
- 9. What are the therapeutic candidates targeting NGF? [synapse.patsnap.com]
Application Notes and Protocols for Long-Term Administration of FK962 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of FK962, a novel cognitive enhancer. The information is intended to guide researchers in designing and executing long-term administration studies in animal models. The protocols are based on published research and general principles of preclinical drug development.
Introduction
This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a small molecule drug candidate investigated for its potential to treat cognitive disorders, such as Alzheimer's disease.[1] Its primary mechanism of action is the enhancement of somatostatin (B550006) release in the brain, particularly in the hippocampus.[1] Somatostatin is a neuropeptide known to play a crucial role in learning and memory processes. By augmenting somatostatinergic neurotransmission, this compound has been shown to ameliorate cognitive deficits in various animal models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound. Due to the limited availability of published long-term administration data, the tables primarily reflect findings from acute and sub-chronic studies.
Table 1: Efficacy of this compound in Cognitive Enhancement in Rat Models [1]
| Animal Model | Behavioral Task | This compound Dose Range (i.p.) | Outcome |
| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits |
| Nucleus basalis magnocellularis-lesioned rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits |
| Aged rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits |
| Nucleus basalis magnocellularis-lesioned rats | Morris Water Maze | 0.01 - 1 mg/kg | Significant improvement in spatial memory |
Table 2: In Vitro Activity of this compound [1]
| Preparation | Assay | This compound Concentration | Outcome |
| Rat hippocampal slices | High K+-evoked somatostatin release | 10⁻⁹ - 10⁻⁶ M | Significant enhancement of somatostatin release |
| Single rat hippocampal neurons | Somatostatin-induced inhibition of Ca²⁺ channels | 10⁻⁹ - 10⁻⁷ M | Significant reduction of inhibition |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in animal models. These protocols are based on published methodologies and can be adapted for long-term studies.
Protocol 1: Long-Term Administration of this compound in Rats for Cognitive Assessment
Objective: To evaluate the long-term efficacy of this compound in improving cognitive function in a rat model of cognitive impairment.
Animal Model: Aged Sprague-Dawley rats (18-24 months old) are a suitable model for age-related cognitive decline.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethyl cellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Apparatus for behavioral testing (e.g., Morris water maze, passive avoidance chamber)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to the following groups (n=10-15 per group):
-
Vehicle control
-
This compound (low dose, e.g., 0.1 mg/kg)
-
This compound (mid dose, e.g., 0.32 mg/kg)
-
This compound (high dose, e.g., 1.0 mg/kg)
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle daily.
-
Administer this compound or vehicle via i.p. injection once daily for a period of 3 to 6 months.
-
-
Behavioral Testing:
-
Conduct baseline cognitive testing before the start of treatment.
-
Perform cognitive tests at regular intervals (e.g., monthly) throughout the administration period.
-
Morris Water Maze: Assess spatial learning and memory by measuring escape latency, path length, and time spent in the target quadrant.
-
Passive Avoidance Test: Evaluate learning and memory by measuring the latency to enter a dark compartment associated with a mild foot shock.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of this compound-treated groups with the vehicle control group.
Protocol 2: Repeated-Dose Toxicity Study of this compound in Rats
Objective: To assess the potential toxicity of this compound following repeated administration in rats. This protocol is a general guideline and should be adapted based on regulatory requirements (e.g., OECD Test Guideline 408).
Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old).
Materials:
-
This compound
-
Vehicle
-
Equipment for clinical observations, blood collection, and necropsy.
Procedure:
-
Dose Selection: Based on acute toxicity data and efficacy studies, select at least three dose levels (low, mid, and high) and a vehicle control. The high dose should induce some evidence of toxicity without causing mortality.
-
Administration: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage or i.p. injection) for at least 28 days, and ideally for 90 days or longer to support chronic use indications.
-
Clinical Observations:
-
Conduct detailed clinical observations daily, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Record body weight weekly.
-
Monitor food and water consumption weekly.
-
-
Clinical Pathology:
-
Collect blood samples at baseline, mid-study, and termination for hematology and clinical chemistry analysis.
-
Conduct urinalysis at the same time points.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.
-
-
Data Analysis: Analyze all quantitative data statistically. Compare treated groups to the control group to identify any dose-related adverse effects.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
FK962 solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FK962. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that acts as a somatostatin (B550006) release enhancer. It has been shown to stimulate nerve growth and neurite elongation, making it a subject of research for potential therapeutic applications in conditions like Alzheimer's disease and retinal neuropathy. Its primary mechanism involves increasing the release of somatostatin, a neuropeptide that regulates various physiological processes, including neurotransmission. Additionally, this compound has been found to induce the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF), which contributes to its neurotrophic effects.
2. What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 283167-06-6 |
| Molecular Formula | C₁₄H₁₇FN₂O₂ |
| Molecular Weight | 264.30 g/mol |
| Appearance | White to off-white solid |
3. In which solvents is this compound soluble?
This compound exhibits solubility in various organic solvents. The following table summarizes the available solubility data.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 20.8 mg/mL |
| Ethanol | Soluble (Exact solubility not specified in available literature) |
| DMF (Dimethylformamide) | Soluble (Exact solubility not specified in available literature) |
4. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in DMSO.
-
Preparation of a 20.8 mg/mL Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
For in vivo experiments, this DMSO stock solution can be further diluted. For example, to prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of a suitable vehicle, such as 20% SBE-β-CD in saline or corn oil, and mix thoroughly.
5. How should I store this compound solutions?
Proper storage is crucial to maintain the stability and activity of this compound solutions.
-
Solid Form: Store at -20°C or -80°C.
-
Stock Solutions:
-
Store in aliquots at -80°C for up to 6 months.
-
Store in aliquots at -20°C for up to 1 month.
-
Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Insufficient solvent volume.- Low temperature. | - Use DMSO as the primary solvent.- Ensure you are using a sufficient volume of solvent to reach the desired concentration. Warming the solution gently (to room temperature) may aid dissolution.- Vortexing or brief sonication can help dissolve the compound completely. |
| Precipitation of this compound in Aqueous Solutions | - this compound has low aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too low. | - For cell culture experiments, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent toxicity and precipitation.- For in vivo studies, consider using a co-solvent system or a vehicle like SBE-β-CD or corn oil to improve solubility and stability. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Ensure this compound (solid and solutions) is stored at the recommended temperatures.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. |
| No Observed Effect in Neurite Outgrowth Assay | - Suboptimal concentration of this compound.- Insufficient incubation time.- Poor cell health. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type.- Optimize the incubation time for your assay.- Ensure the neuronal cells are healthy and viable before starting the experiment. |
Experimental Protocols
Neurite Outgrowth Assay using Cultured Neurons
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium appropriate for the chosen cell type
-
This compound stock solution in DMSO
-
Poly-L-lysine or other appropriate coating material
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate Coating: Coat the wells of the culture plate with Poly-L-lysine according to the manufacturer's instructions to promote cell attachment.
-
Cell Seeding: Seed the neuronal cells at an appropriate density to allow for individual neurite visualization and analysis.
-
Cell Differentiation (if applicable): For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF) for a predetermined period before this compound treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).
-
Fixation and Staining:
-
Carefully remove the medium and fix the cells with the fixative solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution.
-
Wash with PBS.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Use image analysis software to quantify neurite length and branching per neuron.
-
Workflow for Neurite Outgrowth Assay
Caption: Workflow of a typical in vitro neurite outgrowth assay to evaluate the effects of this compound.
Signaling Pathways
This compound exerts its neurotrophic effects through at least two interconnected signaling pathways: enhancing somatostatin release and inducing GDNF.
This compound-Mediated Somatostatin and GDNF Signaling
This compound enhances the release of somatostatin, which then binds to its G-protein coupled receptors (SSTRs) on target neurons. This binding can lead to various downstream effects, including the modulation of ion channel activity and inhibition of adenylyl cyclase. Concurrently, this compound can stimulate the production and release of GDNF. GDNF binds to its co-receptor GFRα1, which then recruits and activates the RET receptor tyrosine kinase. The activation of RET triggers multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting neuronal survival and neurite outgrowth.
Caption: Signaling pathways activated by this compound, leading to enhanced neuronal survival and neurite outgrowth.
Technical Support Center: Optimizing FK962 Dosage for Maximal Cognitive Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing FK962 in cognitive enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for cognitive enhancement?
This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a novel small molecule that enhances the release of somatostatin (B550006) in the brain, particularly in the hippocampus.[1][2] Its cognitive-enhancing effects are attributed to the activation of the somatostatinergic nervous system.[1][2] Somatostatin is a neuropeptide involved in various brain functions, including learning and memory.
Q2: What is the recommended starting dose of this compound for cognitive enhancement studies in rats?
Based on preclinical studies, effective intraperitoneal (i.p.) doses of this compound in rats for improving cognitive function range from 0.01 mg/kg to 3.2 mg/kg.[1][2] For studies investigating synergistic effects with other compounds like donepezil (B133215), a dose of 1.0 mg/kg has been used.[3] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and cognitive task.
Q3: How should this compound be prepared for intraperitoneal (i.p.) injection?
For in vivo studies, this compound can be prepared as a suspension. A common method involves dissolving this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then suspending the solution in a vehicle such as a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[4] It is crucial to ensure the final solution is homogenous before administration.
Q4: What is the stability of this compound in a prepared solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is recommended to prepare fresh working dilutions for each experiment to ensure potency.
Q5: Can this compound be co-administered with other cognitive enhancers?
Yes, studies have shown that this compound can act synergistically with acetylcholinesterase inhibitors like donepezil.[3] A combination of low doses of this compound (1 mg/kg) and donepezil (0.3 mg/kg) demonstrated a significantly greater improvement in cognition in rats than either compound administered alone.[3]
Troubleshooting Guides
Issue 1: No significant cognitive enhancement observed after this compound administration.
-
Possible Cause 1: Suboptimal Dosage. The effective dose of this compound can vary depending on the animal model, age, and the specific cognitive task being assessed.
-
Possible Cause 2: Inappropriate Vehicle or Poor Solubility. If this compound is not properly dissolved or suspended, its bioavailability will be reduced.
-
Troubleshooting Step: Ensure the vehicle is appropriate for i.p. injection and that this compound is fully dissolved or forms a fine, homogenous suspension. A recommended vehicle is DMSO followed by suspension in 20% SBE-β-CD in saline.[4]
-
-
Possible Cause 3: Timing of Administration. The time between this compound administration and behavioral testing is critical.
-
Troubleshooting Step: Optimize the time window between injection and testing. This may require a pilot study to determine the pharmacokinetic and pharmacodynamic profile of this compound in your model.
-
Issue 2: High variability in cognitive performance between animals in the this compound-treated group.
-
Possible Cause 1: Inconsistent Drug Administration. Improper i.p. injection technique can lead to variable drug absorption.
-
Troubleshooting Step: Ensure all personnel are properly trained in i.p. injection techniques in rats. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Possible Cause 2: Animal Stress. Stress can significantly impact cognitive performance.
-
Troubleshooting Step: Handle animals gently and consistently. Acclimatize them to the testing room and equipment before starting the experiment.
-
Issue 3: Observation of adverse effects in animals treated with this compound.
-
Possible Cause: High Dosage. While specific in vivo adverse effects of this compound are not extensively documented in the provided search results, high doses of any compound can lead to off-target effects.
-
Troubleshooting Step: Reduce the dosage. If adverse effects persist even at lower effective doses, consider alternative cognitive enhancers or a combination therapy approach with a lower dose of this compound.[3] Monitor animals closely for any signs of distress or abnormal behavior.
-
Data Presentation
Table 1: Summary of Effective this compound Dosages in Rat Models of Cognitive Impairment
| Animal Model | Cognitive Task | Effective this compound Dosage (i.p.) | Reference |
| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 mg/kg | [1][2] |
| Nucleus basalis magnocellularis-lesioned rats | Passive Avoidance | 0.032 - 3.2 mg/kg | [1][2] |
| Aged rats | Passive Avoidance | 0.032 - 3.2 mg/kg | [1][2] |
| Nucleus basalis magnocellularis-lesioned rats | Morris Water Maze | 0.01 - 1 mg/kg | [1][2] |
| Normal young male rats | Touchscreen Visual Discrimination | 1.0 mg/kg (in combination with 0.3 mg/kg donepezil) | [3] |
Experimental Protocols
1. This compound Solution Preparation for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve the required amount of this compound powder in a minimal volume of DMSO to create a stock solution.
-
For the working solution, dilute the this compound stock solution with the 20% SBE-β-CD in saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, you might add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution.
-
Vortex the solution thoroughly to ensure a homogenous suspension before each injection.
-
2. Intraperitoneal (i.p.) Injection in Rats
-
Procedure:
-
Restrain the rat firmly but gently.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Mandatory Visualizations
References
Technical Support Center: Investigating Potential Off-Target Effects of FK962
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK962. The focus is to address potential off-target effects that may be encountered during experimental studies.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. Therefore, this guide provides general principles, illustrative examples, and standardized protocols for investigating potential off-target effects of a novel small molecule compound like this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is known to be an enhancer of somatostatin (B550006) release.[1][2] Its primary mechanism of action is believed to be the potentiation of the somatostatinergic nervous system in the hippocampus.[2] This leads to cognitive-enhancing effects in various preclinical models.[2]
Q2: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug or compound with molecular targets other than its intended therapeutic target. These interactions can lead to unexpected biological responses, toxicity, or side effects. Identifying and understanding off-target effects is a critical aspect of drug discovery and development to ensure the safety and efficacy of a therapeutic candidate.
Q3: Are there any known off-target effects of this compound?
As of the latest available information, there is no specific public data detailing a comprehensive off-target binding profile for this compound from broad screening panels (e.g., kinase or receptor panels). Therefore, researchers should be vigilant for any unexpected effects in their experimental models that cannot be attributed to the enhancement of somatostatin release.
Q4: What types of off-target effects could be theoretically associated with a small molecule like this compound?
Theoretically, a small molecule can have off-target effects on a wide range of proteins, including but not limited to:
-
Receptors: Binding to other G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.
-
Enzymes: Inhibition or activation of kinases, proteases, phosphatases, or other enzymes.
-
Transporters: Interference with the function of membrane transporters.
-
Ion Channels: Direct modulation of ion channel activity.
Q5: How can I begin to investigate potential off-target effects of this compound in my experimental model?
A systematic approach is recommended:
-
Literature Review: Thoroughly review any available preclinical and safety pharmacology data for this compound or structurally related compounds.
-
Phenotypic Observations: Carefully document any unexpected physiological, behavioral, or cellular changes in your model system following this compound administration.
-
In Vitro Profiling: If resources permit, consider having this compound profiled against a broad panel of receptors and enzymes (see Troubleshooting Guide).
-
Dose-Response Analysis: Determine if the unexpected effects occur at concentrations significantly different from those required for the on-target effect.
-
Control Experiments: Utilize appropriate negative and positive controls in your experiments to help differentiate on-target from potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Observed in Animal Models
You are observing unexpected behavioral, cardiovascular, or other physiological changes in your animal model after administering this compound that do not seem to be directly related to somatostatin release.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, ensure that you are observing the expected on-target effects of this compound (e.g., changes in somatostatin levels or downstream markers) at the administered dose.
-
Conduct a Literature Search: Search for reported effects of somatostatin receptor agonists/antagonists in the observed organ system to rule out an indirect on-target effect.
-
Perform a Broad Physiological Screen: If the unexpected phenotype is consistent, consider a broader physiological assessment. The following table provides an example of parameters to monitor.
| Parameter Category | Specific Measurement | Experimental Model | Potential Implication of Alteration |
| Cardiovascular | Heart Rate, Blood Pressure, ECG | Telemetered Rodents | Potential ion channel or adrenergic receptor interaction. |
| Neurological | Locomotor Activity, Seizure Threshold, Body Temperature | Rodents | Potential CNS receptor or ion channel off-target effects. |
| Gastrointestinal | Gastric Emptying, Intestinal Motility | Rodents | Potential effects on gut motility receptors or channels. |
| Metabolic | Blood Glucose, Insulin Levels | Rodents | Potential interaction with metabolic enzymes or receptors. |
-
Consider Off-Target Screening: Based on the observed phenotype, you may prioritize specific off-target screening panels (e.g., a cardiovascular safety panel).
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
You are observing effects of this compound in your cell-based assay (e.g., changes in cell viability, proliferation, or signaling) that are not consistent with the known role of somatostatin in that cell type.
Troubleshooting Steps:
-
Characterize Somatostatin Receptor Expression: Confirm the expression levels of all five somatostatin receptor subtypes (SSTR1-5) in your cell line. The on-target effect of this compound is dependent on somatostatin release and subsequent receptor activation.
-
Use a Receptor Antagonist: To confirm if the observed effect is mediated by somatostatin receptors, pre-treat the cells with a broad-spectrum somatostatin receptor antagonist before adding this compound.
-
Investigate Common Off-Target Pathways: If the effect persists in the presence of an SSTR antagonist, consider investigating common signaling pathways that are often affected by off-target activities of small molecules.
| Pathway | Key Proteins to Measure | Assay Type | Potential Interpretation |
| Kinase Signaling | Phospho-ERK, Phospho-Akt, Phospho-p38 | Western Blot, ELISA | This compound may be inhibiting or activating an upstream kinase. |
| Calcium Signaling | Intracellular Calcium Concentration | Fluorescent Calcium Indicators | This compound could be interacting with calcium channels or GPCRs coupled to calcium release. |
| Cell Viability | ATP Levels (e.g., CellTiter-Glo®) | Luminescence Assay | A decrease in viability could indicate off-target cytotoxicity. |
Experimental Protocols
Protocol 1: General Kinase Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Platform: Utilize a reputable contract research organization (CRO) that offers a large kinase panel screen (e.g., >400 kinases). The assay is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based in vitro kinase activity assay.
-
Screening Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Kinase activity is measured in the presence and absence of this compound. The results are typically expressed as the percentage of inhibition relative to a control. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the kinase activity).
Protocol 2: Receptor Binding Profiling
Objective: To identify potential off-target binding of this compound to a panel of receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Platform: Engage a CRO that offers a comprehensive receptor binding panel (e.g., a "safety panel" of ~40-70 targets). These are typically competitive binding assays using a radiolabeled ligand specific for each target.
-
Screening Concentration: Screen this compound at a single high concentration (e.g., 10 µM).
-
Data Analysis: The ability of this compound to displace the radioligand from the target is measured. Results are expressed as the percentage of inhibition of specific binding. A threshold of >50% inhibition is often used to identify significant binding.
-
Follow-up: For any significant hits, determine the binding affinity (Ki) through a saturation binding experiment.
Visualizations
References
Navigating the Nuances of FK962: A Technical Guide to Solution Stability for In Vitro and In Vivo Research
For researchers, scientists, and drug development professionals utilizing FK962, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the stability of this compound in various experimental settings, offering troubleshooting advice and frequently asked questions to address common challenges.
This compound Solution Stability at a Glance
Proper preparation and storage of this compound solutions are critical to maintaining its biological activity. The following tables summarize key stability data for both stock and working solutions.
| Parameter | Solvent | Concentration | Storage Temperature | Storage Duration | Source |
| Stock Solution | DMSO | ≥ 20.8 mg/mL | -20°C | Up to 1 month | |
| -80°C | Up to 6 months | ||||
| Working Solution | Water | Diluted from stock | N/A | Prepare fresh for each use |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.
| Application | Vehicle Composition | Achievable Concentration | Recommendation | Source |
| In Vivo (Intraperitoneal) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare fresh on the day of use | |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL | Use with caution for dosing periods longer than half a month |
Table 2: In Vivo Formulation Guidance for this compound.
Experimental Protocols
Adherence to proper solution preparation protocols is crucial for experimental success.
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 262.32 g/mol .
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C water bath) and brief sonication can be used to aid dissolution if precipitation occurs.
-
Aliquoting and Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of In Vitro Working Solutions
For in vitro experiments, it is highly recommended to prepare working solutions fresh from a thawed aliquot of the DMSO stock solution immediately before use.
-
Thawing: Allow an aliquot of the this compound DMSO stock solution to thaw completely at room temperature.
-
Dilution: Pre-warm the desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C. Add the required volume of the this compound stock solution to the pre-warmed buffer while gently vortexing to ensure rapid and uniform mixing.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cellular toxicity[1].
Troubleshooting Guide & FAQs
Encountering stability issues such as precipitation can compromise experimental results. This section addresses common problems and provides solutions.
FAQs
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds like this compound when diluted into an aqueous environment. Here are several troubleshooting steps:
-
Reduce Final Concentration: The concentration of this compound in your medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture medium[2].
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage in your culture medium can enhance the solubility of hydrophobic compounds.
-
Gentle Warming and Mixing: Gently warm the solution in a 37°C water bath and vortex to see if the precipitate redissolves. Ensure the solution is clear before adding it to your cells[1].
Q2: How can I determine the stability of this compound in my specific in vitro experimental setup?
A2: Since specific degradation kinetics for this compound in various buffers are not widely published, you can perform a simple in-house stability test:
-
Prepare your this compound working solution in your experimental buffer (e.g., cell culture medium).
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution and assess for precipitation visually or by measuring absorbance at 600 nm.
-
You can also assess the biological activity of the stored solution at each time point in a pilot experiment to determine its functional stability.
Q3: Is it acceptable to store this compound working solutions in aqueous buffers?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods. As a precaution, always prepare fresh working solutions for each experiment to ensure consistent compound activity.
Mechanism of Action and Signaling Pathways
This compound is known to enhance the release of somatostatin (B550006) and has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF)[3][4]. Understanding the downstream signaling pathways is crucial for interpreting experimental results.
Caption: this compound enhances somatostatin release and induces GDNF, activating downstream neuroprotective pathways.
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are G-protein coupled receptors that, upon activation by somatostatin, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in FK962 Behavioral Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving the cognitive enhancer FK962.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel enhancer of somatostatin (B550006) release.[1] It is a derivative of FK960 and is recognized for its potential anti-dementia properties.[1] Its cognitive-enhancing effects are attributed to its ability to activate the somatostatinergic nervous system in the hippocampus.[1] this compound has been shown to significantly enhance the evoked release of somatostatin from hippocampal slices and reduce the somatostatin-induced inhibition of Ca2+ channels in hippocampal neurons.[1]
Q2: What are the reported effective dose ranges for this compound in preclinical behavioral studies?
A2: Effective doses of this compound have been reported to vary depending on the specific behavioral task and animal model used. For detailed information, please refer to the data summary tables below.
Q3: In which animal models has this compound demonstrated cognitive-enhancing effects?
A3: this compound has been shown to ameliorate memory deficits in several rat models, including:
Q4: Are there any known synergistic effects of this compound with other compounds?
A4: Yes, a study has shown that co-administration of this compound with donepezil (B133215), an acetylcholinesterase inhibitor, results in a significantly greater improvement in cognition in rats than either compound administered alone.[2] This suggests a potential for combination therapy.
Troubleshooting Guide for Inconsistent Behavioral Results
Researchers may encounter variability in behavioral outcomes when using this compound. This guide addresses common issues in a question-and-answer format to help troubleshoot and improve experimental consistency.
Q5: My results with this compound are not consistent. What are the potential contributing factors?
A5: Inconsistent results in behavioral studies can arise from a variety of factors. For this compound, key areas to investigate include:
-
Dose-Response Relationship: The dose of this compound may not be optimal for your specific experimental conditions.
-
Animal Model and Subject Characteristics: The species, strain, age, sex, and health status of your animals can all influence behavioral outcomes.
-
Experimental Protocol and Procedures: Minor variations in your experimental design, including the timing of drug administration and the specifics of the behavioral paradigm, can lead to significant differences in results.
-
Pharmacokinetic Variability: The route of administration, vehicle, and individual differences in drug metabolism can affect the bioavailability of this compound.
Q6: How can I optimize the dose of this compound for my study?
A6: If you are observing inconsistent effects, it is crucial to perform a dose-response study. The relationship between the dose of a drug and its effect is often not linear. A systematic evaluation of a range of doses will help you identify the optimal dose for producing a consistent and robust behavioral effect in your specific model and paradigm.
Q7: Could the choice of animal model be the source of my inconsistent findings?
A7: Absolutely. The behavioral effects of this compound have been specifically documented in certain rat models of cognitive impairment. If you are using a different species, strain, or a model of cognitive deficit not previously tested with this compound, the outcomes may differ. It is important to carefully consider the translational relevance of your chosen model and to thoroughly characterize its baseline behavioral phenotype.
Q8: What aspects of my experimental protocol should I review for potential inconsistencies?
A8: To ensure consistency, meticulously standardize all aspects of your experimental protocol. Key areas to review include:
-
Drug Preparation and Administration: Ensure consistent formulation, vehicle, and route of administration. The timing of administration relative to behavioral testing is also critical.
-
Behavioral Testing Parameters: The apparatus, environmental conditions (e.g., lighting, noise), and handling procedures should be identical across all experimental groups and cohorts.
-
Experimenter Blinding: To prevent unconscious bias, the experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions.
-
Acclimation and Habituation: Ensure all animals are adequately acclimated to the testing environment and habituated to any handling procedures before the start of the experiment.
Data Presentation
Table 1: Summary of Effective Doses of this compound in Rat Behavioral Studies
| Behavioral Task | Animal Model | Effective Dose Range (mg/kg, i.p.) | Reference |
| Passive Avoidance | Scopolamine-treated, NBM-lesioned, Aged rats | 0.032 - 3.2 | [1] |
| Water Maze | NBM-lesioned rats | 0.01 - 1 | [1] |
| Visual Discrimination | Rats | 1 (in combination with 0.3 mg/kg donepezil) | [2] |
Experimental Protocols
Passive Avoidance Task (as described in Tokita et al., 2005)
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period, the guillotine door is opened. The latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds). Longer latencies are indicative of improved memory of the aversive stimulus.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the acquisition trial.
Mandatory Visualizations
Caption: Proposed signaling pathway for the cognitive-enhancing effects of this compound.
Caption: A stepwise workflow for troubleshooting inconsistent results in this compound studies.
Caption: The relationship between potential causes of inconsistency and troubleshooting actions.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preparation of Stable and Effective FK962 Solutions for Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of stable and effective FK962 solutions for injection. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your experiments.
Troubleshooting Guides
Common Issues in this compound Solution Preparation
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation | - Low solubility of this compound in the chosen solvent system. - Incorrect order of solvent addition. - Temperature fluctuations. | - Utilize heat and/or sonication to aid dissolution.[1] - Follow the specified order of solvent addition in the protocols. - Ensure all components are at room temperature before mixing, unless otherwise specified. |
| Cloudy or suspended solution when a clear solution is expected | - Incomplete dissolution of this compound. - The chosen solvent system results in a suspension rather than a true solution. | - Increase sonication time or gently warm the solution. - If using SBE-β-CD, note that this may form a suspended solution.[1] For a clear solution, consider the DMSO/PEG300/Tween-80/Saline vehicle.[1] |
| Solution instability over time (e.g., precipitation upon storage) | - Improper storage temperature. - Exceeded recommended storage duration. - Freeze-thaw cycles. | - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] - For working solutions, prepare them fresh before each experiment if possible. |
| Inconsistent experimental results | - Inaccurate drug concentration due to preparation errors. - Degradation of this compound. - Improper administration of the injection. | - Carefully follow the detailed experimental protocols for solution preparation. - Ensure proper storage and handling of both the stock and working solutions. - Adhere to sterile injection techniques and appropriate administration routes (e.g., intraperitoneal). |
Quantitative Data Summary
This compound Solubility in Different Vehicles
The following table summarizes the solubility of this compound in various vehicle formulations suitable for in vivo studies.
| Vehicle Composition | Achievable Concentration | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.87 mM) | Clear solution | Saturation unknown.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (7.87 mM) | Suspended solution | Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.87 mM) | Clear solution | Use with caution for dosing periods longer than half a month.[1] |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a Clear this compound Solution for Injection
This protocol yields a clear solution suitable for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a DMSO stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Final Solution Preparation:
-
To the vehicle mixture, add 100 µL of the this compound DMSO stock solution and mix until uniform.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex the solution thoroughly. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[1]
-
Protocol 2: Preparation of a Suspended this compound Solution for Injection
This protocol yields a suspended solution and is suitable for oral and intraperitoneal administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
Prepare a DMSO stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Final Solution Preparation:
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Add 100 µL of the this compound DMSO stock solution.
-
Vortex the mixture thoroughly. Use an ultrasonic bath to ensure a uniform suspension.[1]
-
Visualized Workflows and Pathways
Caption: Workflow for preparing a clear this compound solution.
Caption: Workflow for preparing a suspended this compound solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for the prepared this compound solutions?
A1: The provided protocols are primarily for intraperitoneal (i.p.) injection in animal models, such as rats.[1][2][3] Both clear and suspended solutions have been successfully used for this purpose.[1]
Q2: Can I store the final working solution for later use?
A2: It is best practice to prepare the final working solution fresh before each experiment to ensure stability and efficacy. If storage is necessary, it should be for a minimal duration at 2-8°C, and the solution should be visually inspected for any signs of precipitation or degradation before use.
Q3: What are the signs of this compound solution degradation?
A3: Signs of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity. If you observe any of these changes, the solution should be discarded.
Q4: Is it necessary to use all the components listed in the vehicle formulations?
A4: Yes, each component plays a specific role. DMSO is used to initially dissolve the this compound, while co-solvents like PEG300 and surfactants like Tween-80 help to maintain its solubility in the final aqueous solution. SBE-β-CD acts as a complexing agent to improve solubility and stability. Omitting or substituting components without proper validation could lead to precipitation and inaccurate dosing.
Q5: What concentrations of this compound have been shown to be effective in vivo?
A5: Studies in rats have shown that this compound is effective at doses ranging from 0.01 to 3.2 mg/kg when administered intraperitoneally.[2][3] The specific dose will depend on the experimental model and the desired therapeutic effect.
References
Validation & Comparative
Synergistic Cognitive Enhancement: A Comparative Analysis of FK962 and Donepezil Co-administration
For Immediate Release
A detailed review of the synergistic effects of FK962, a novel somatostatin-releasing agent, and donepezil (B133215), a standard acetylcholinesterase inhibitor, reveals a significant enhancement in cognitive function in preclinical models. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes the available experimental data, outlines the methodologies employed, and visualizes the underlying signaling pathways to provide a comprehensive understanding of this promising combination therapy.
The management of cognitive decline, particularly in neurodegenerative disorders like Alzheimer's disease, remains a significant challenge. Current therapeutic strategies often involve acetylcholinesterase inhibitors (AChEIs) such as donepezil, which provide symptomatic relief by increasing the availability of acetylcholine (B1216132) in the brain.[1][2][3][4] However, emerging research points towards the potential of combination therapies to achieve superior cognitive benefits. One such promising combination is the co-administration of donepezil with this compound, a compound that enhances the release of somatostatin (B550006), a neuropeptide implicated in learning and memory.[5][6][7]
Enhanced Cognitive Performance with Combination Therapy
A key study investigating the interaction between this compound and donepezil demonstrated a statistically significant synergistic effect on cognition in rats.[5][8] When administered individually at low doses, both this compound (1 mg/kg) and donepezil (0.3 mg/kg) produced minimal improvement in a touchscreen visual discrimination task.[5] However, the combination of these low doses resulted in a significantly greater improvement in cognitive performance than either drug alone.[5][8]
Quantitative Analysis of Cognitive Enhancement
The following table summarizes the key findings from the study by McCarthy et al. (2011), highlighting the superior efficacy of the combination treatment. The data represents the estimated treatment difference in a visual discrimination task in rats.
| Treatment Group | Dose (mg/kg) | Estimated Treatment Difference vs. Vehicle | 95% Confidence Interval | p-value vs. This compound alone | p-value vs. Donepezil alone |
| This compound | 1 | - | - | - | - |
| Donepezil | 0.3 | - | - | - | - |
| This compound + Donepezil | 1 + 0.3 | 5.47 (vs. This compound alone) | 2.19–8.75 | 0.002 | - |
| This compound + Donepezil | 1 + 0.3 | 4.01 (vs. Donepezil alone) | 0.77–7.26 | - | 0.017 |
Data sourced from McCarthy et al., 2011.[5][8]
Mechanisms of Action and Synergy
The synergistic effect of this compound and donepezil stems from their distinct but complementary mechanisms of action.
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[2][4][9] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes.[2][3]
This compound , on the other hand, acts by promoting the release of somatostatin in the brain.[5][6] Somatostatin is a neuropeptide that plays a significant role in neural communication and has been shown to improve cognitive performance in animal models.[5] It is believed to modulate the release of other neurotransmitters, including acetylcholine, and has been implicated in the pathophysiology of Alzheimer's disease, where somatostatin levels are often depleted.[5][10]
The synergy between the two compounds likely arises from the simultaneous enhancement of two critical neurotransmitter systems involved in cognition.
Experimental Protocols
The primary evidence for the synergistic effects of this compound and donepezil comes from studies utilizing a touchscreen-based visual discrimination task in rats. This methodology is highly relevant for testing potential treatments for Alzheimer's disease as it assesses cognitive functions that are impaired in the early stages of the disease.[5]
Touchscreen Visual Discrimination Task
-
Apparatus: The task is conducted in automated touchscreen chambers.
-
Training: Rats are trained to initiate a trial by touching a specific area on the screen. They are then presented with two visual stimuli, one of which is designated as correct. A touch to the correct stimulus results in a food reward, while a touch to the incorrect stimulus results in a time-out period.
-
Testing: Once the rats reach a stable performance level, they are administered the test compounds (vehicle, this compound, donepezil, or the combination) prior to the testing session.
-
Cognitive Assessment: The primary measure of cognitive performance is the percentage of correct choices made during the session.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the combination of this compound and donepezil offers a synergistic benefit for cognitive enhancement. This dual-pronged approach, targeting both the cholinergic and somatostatinergic systems, represents a promising strategy for the development of more effective treatments for cognitive disorders. Further research, including clinical trials, is warranted to validate these findings in human subjects and to fully elucidate the long-term safety and efficacy of this combination therapy. The positive interaction observed with this compound builds upon similar findings with a related compound, FK960, which also showed synergistic effects with cholinesterase inhibitors.[10][11] This consistency reinforces the therapeutic potential of targeting the somatostatin system as an adjunct to current Alzheimer's disease treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcnlab.ca [tcnlab.ca]
- 6. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resource.aminer.org [resource.aminer.org]
- 8. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GoodRx - Error [blocked.goodrx.com]
- 10. Somatostatin: Linking Cognition and Alzheimer Disease to Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of a novel antidementia drug FK960 with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Somatostatin Release Modulators: FK962 vs. FK960
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FK962 and its parent compound, FK960, two notable somatostatin (B550006) release modulators with potential applications in cognitive enhancement. The information is compiled from preclinical studies to assist researchers in understanding their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to this compound and FK960
This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a derivative of FK960 (N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate). Both compounds have been investigated for their potential as anti-dementia agents due to their ability to enhance the release of somatostatin, a neuropeptide implicated in cognitive processes.[1] Reduced levels of somatostatin are associated with Alzheimer's disease, making agents that can augment its release promising therapeutic candidates.
Mechanism of Action
Both FK960 and this compound exert their effects by facilitating the activity-dependent release of somatostatin from hippocampal neurons.[1][2] This targeted action on the somatostatinergic system is believed to be the primary mechanism underlying their cognitive-enhancing properties.[1][2]
FK960 has been shown to specifically enhance high potassium-evoked somatostatin release without affecting the basal release of other neurotransmitters like acetylcholine, serotonin, or GABA.[2] This suggests a specific action on the neural mechanisms governing somatostatin release.[2]
This compound was developed to retain the somatostatin-releasing capabilities of FK960.[1] In addition to enhancing somatostatin release, this compound has also been observed to reduce the somatostatin-induced inhibition of Ca2+ channels in hippocampal neurons.[1]
Comparative Performance Data
While direct head-to-head comparative studies under identical experimental conditions are limited, data from separate studies on rat hippocampal slices allow for an indirect comparison of their potency in stimulating somatostatin release.
| Compound | Concentration Range (M) | Effect on High K+-Evoked Somatostatin Release | Animal Model | Reference |
| This compound | 10⁻⁹ - 10⁻⁶ | Significantly enhanced release | Rat hippocampal slices | [1] |
| FK960 | Not specified in abstract | Significantly enhanced release | Rat hippocampal slices | [2] |
In cognitive performance tasks, both compounds have demonstrated efficacy in various animal models of memory impairment.
| Compound | Dosage (mg/kg, i.p.) | Animal Model of Cognitive Impairment | Cognitive Task | Outcome | Reference |
| This compound | 0.032 - 3.2 | Scopolamine-treated rats, NBM-lesioned rats, aged rats | Passive Avoidance | Significantly ameliorated memory deficits | [1] |
| This compound | 0.01 - 1 | NBM-lesioned rats | Water Maze | Significantly improved spatial memory deficits | [1] |
| FK960 | Not specified in abstract | Various animal models of dementia | Not specified in abstract | Ameliorated memory deficits | [2] |
A study investigating the synergistic effects of this compound with the acetylcholinesterase inhibitor donepezil (B133215) showed that a combination of low doses of both drugs resulted in a significantly greater improvement in cognition than either compound administered alone.[3][4] This suggests a potential for combination therapy in Alzheimer's disease.[3][4]
Signaling Pathways
The precise signaling pathways for FK960 and this compound are still under investigation, but some insights have been elucidated. FK960's mechanism may involve the activation of glial cell line-derived neurotrophic factor (GDNF) production through the ERK signaling pathway, leading to the phosphorylation of CREB and increased c-Fos levels.[5]
The following diagram illustrates the proposed workflow for evaluating the effects of these compounds on somatostatin release.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for measuring somatostatin release from rat hippocampal slices.
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Male Wistar rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate buffer.
-
Hippocampal Dissection: The hippocampi are dissected from the brains on a chilled plate.
-
Slicing: Transverse hippocampal slices (typically 400 µm thick) are prepared using a McIlwain tissue chopper or a vibratome.
-
Pre-incubation: The slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for a specified period (e.g., 60 minutes) to allow for stabilization. The buffer is changed periodically.
Somatostatin Release Assay
-
Incubation with Test Compounds: Individual hippocampal slices are transferred to tubes containing oxygenated Krebs-Ringer bicarbonate buffer with or without the test compounds (this compound or FK960) at various concentrations.
-
Basal Release: Slices are incubated for a period (e.g., 20 minutes) to measure basal somatostatin release. The supernatant is collected.
-
Stimulated Release: The buffer is replaced with a high-potassium Krebs-Ringer bicarbonate buffer (e.g., containing 56 mM KCl) with or without the test compounds to induce depolarization and stimulate somatostatin release.
-
Supernatant Collection: After a defined stimulation period (e.g., 20 minutes), the supernatant is collected.
-
Somatostatin Measurement: The concentration of somatostatin in the collected supernatants is determined using a specific radioimmunoassay (RIA).
-
Data Expression: The amount of somatostatin release is typically expressed as a percentage of the basal release or as the total amount of peptide released per unit of tissue weight.
Conclusion
Both this compound and its parent compound, FK960, are promising somatostatin release modulators with demonstrated cognitive-enhancing effects in preclinical models. While their primary mechanism of action appears to be similar, focusing on the enhancement of somatostatin release in the hippocampus, further direct comparative studies are warranted to delineate subtle differences in their potency, efficacy, and signaling pathways. The synergistic effect of this compound with an acetylcholinesterase inhibitor highlights its potential as a valuable component of combination therapies for neurodegenerative diseases like Alzheimer's. Researchers are encouraged to utilize the provided experimental frameworks to further investigate these and other novel somatostatin release modulators.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcnlab.ca [tcnlab.ca]
- 4. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
FK962 and the Landscape of Cognitive Enhancement: A Preclinical and Mechanistic Comparison
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a significant frontier. This guide provides a comprehensive overview of the available data for FK962, a compound investigated for its potential in treating cognitive disorders. Due to the absence of published human clinical trial results for this compound, this guide will focus on its preclinical data and a comparative analysis of its proposed mechanism of action against other therapeutic strategies for cognitive enhancement.
This compound: Preclinical Evidence in Cognitive Models
This compound emerged as a potential cognitive enhancer based on its activity as a somatostatin-releasing agent.[1] Somatostatin (B550006) is a neuropeptide implicated in various brain functions, and its levels are reportedly reduced in the brains of patients with Alzheimer's disease.[1] Preclinical studies, primarily in rodent models, have demonstrated the potential of this compound to ameliorate cognitive deficits.
Summary of Preclinical Findings
Animal studies have shown that this compound can enhance the release of somatostatin in the hippocampus, a brain region crucial for memory formation.[2][3] This neurochemical effect translated into improved performance in various cognitive tasks.
| Animal Model | Experimental Task | Key Findings | Reference |
| Scopolamine-treated rats (model of cholinergic dysfunction) | Passive Avoidance Task | This compound significantly ameliorated memory deficits. | [2] |
| Nucleus basalis magnocellularis-lesioned rats (model of cholinergic neurodegeneration) | Passive Avoidance Task | This compound significantly ameliorated memory deficits. | [2] |
| Aged rats (model of age-associated cognitive decline) | Passive Avoidance Task | This compound significantly ameliorated memory deficits. | [2] |
| Nucleus basalis magnocellularis-lesioned rats | Morris Water Maze | This compound significantly improved spatial memory deficits. | [2] |
| Normal young male rats | Touchscreen Visual Discrimination | A combination of low doses of this compound and donepezil (B133215) showed a significantly greater effect on cognition than low doses of either compound alone. |
These findings from animal models suggest a potential therapeutic value for this compound in cognitive disorders such as Alzheimer's disease by activating the somatostatinergic nervous system.[2][3]
Mechanistic Framework: The Somatostatin Signaling Pathway
The proposed mechanism of action for this compound centers on the potentiation of somatostatin signaling. Somatostatin exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). This binding initiates a cascade of intracellular events that modulate neuronal activity.
A Comparative Look at Cognitive Enhancement Strategies
While clinical data for this compound is unavailable, its proposed mechanism can be compared to other classes of cognitive enhancers that have undergone clinical investigation.
| Therapeutic Class | Mechanism of Action | Examples | Clinical Status (Cognitive Disorders) |
| Somatostatin Release Enhancers | Potentiates the release of somatostatin, modulating neuronal activity. | This compound | Preclinical |
| Acetylcholinesterase Inhibitors | Increases the synaptic availability of acetylcholine (B1216132) by inhibiting its breakdown. | Donepezil, Rivastigmine, Galantamine | Approved for symptomatic treatment of Alzheimer's disease. |
| NMDA Receptor Antagonists | Modulates glutamatergic neurotransmission by blocking NMDA receptors. | Memantine | Approved for moderate-to-severe Alzheimer's disease. |
| Amyloid-Targeting Monoclonal Antibodies | Target and promote the clearance of amyloid-beta plaques in the brain. | Lecanemab, Donanemab | Approved for early Alzheimer's disease. |
| Tau-Targeting Therapies | Aim to prevent the aggregation and spread of abnormal tau protein. | Various candidates | Investigational in clinical trials. |
Experimental Protocols: A Preclinical Workflow
The following diagram illustrates a generalized experimental workflow for preclinical evaluation of a potential cognitive enhancer like this compound, based on the methodologies described in the available literature.[2]
Conclusion
The available preclinical data for this compound suggests a potential role for somatostatin release enhancement in improving cognitive function in various animal models of cognitive impairment. However, the lack of publicly available human clinical trial data prevents a direct comparison of its efficacy and safety with approved and investigational treatments for cognitive disorders. The exploration of the somatostatinergic system remains a valid and intriguing avenue for therapeutic development in cognitive neuroscience. Further research and transparency in clinical trial outcomes are essential to fully understand the potential of this and other novel mechanisms of action.
References
- 1. The potential of activation of somatostatinergic neurotransmission with FK960 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
Unlocking Endogenous Somatostatin: A Comparative Guide to FK962 and Its Alternatives
For researchers, scientists, and drug development professionals, the quest for compounds that modulate somatostatin (B550006) release is a critical area of investigation, particularly in the context of cognitive enhancement and neurodegenerative diseases. FK962, a well-documented enhancer of somatostatin release, has paved the way for exploring novel therapeutic strategies. This guide provides an objective comparison of this compound and alternative compounds, supported by experimental data, to aid in the selection and development of next-generation somatostatin secretagogues.
Overview of Somatostatin Release Enhancers
Somatostatin is a neuropeptide with widespread inhibitory functions in the central nervous system and periphery. Enhancing its release has been proposed as a therapeutic approach for conditions associated with somatostatin deficiency, such as Alzheimer's disease. This compound and its predecessor, FK960, are small molecules that have demonstrated the ability to facilitate the activity-dependent release of somatostatin from hippocampal neurons.[1][2] This guide explores other pharmacological agents that also promote somatostatin secretion, including adrenergic agonists, glucagon-like peptide-1 (GLP-1), and the adenylyl cyclase activator, forskolin (B1673556).
Comparative Efficacy of Somatostatin Release Enhancers
| Compound Class | Compound | Experimental Model | Concentration Range | Maximal Stimulation of Somatostatin Release | Reference(s) |
| Piperazine Derivatives | This compound | Rat Hippocampal Slices (K+ evoked) | 10⁻⁹ - 10⁻⁶ M | Significantly enhanced | [2] |
| FK960 | Rat Hippocampal Slices (K+ evoked) | 10⁻⁸ - 10⁻⁵ M | Significantly enhanced | [1] | |
| Adrenergic Agonists | Isoproterenol | In vivo (dog) | 0.5 µg/kg/min (infusion) | Progressive increase | [3] |
| Incretin (B1656795) Mimetics | GLP-1 (7-36) amide | Isolated Perfused Rat Stomach | 10⁻¹² - 10⁻⁷ M | 314 ± 15% above basal | [4] |
| GLP-1 | Perfused Rat Pancreatic Islets | 0.1, 10 ng/ml | Increased secretion | [5] | |
| Adenylyl Cyclase Activators | Forskolin | Isolated Perfused Dog Pancreas | 0.075 - 1 µM | Dose-related stimulation | [6] |
Signaling Pathways and Mechanisms of Action
The enhancement of somatostatin release is mediated by distinct signaling pathways for each class of compounds.
-
FK960/FK962: These compounds are thought to act on the presynaptic terminals of somatostatinergic neurons, facilitating the release of somatostatin in response to neuronal depolarization (e.g., high potassium).[1] The precise molecular target remains to be fully elucidated.
Caption: Proposed mechanism of this compound/FK960 action.
-
Adrenergic Agonists (Isoproterenol): Beta-adrenergic receptor stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which promotes somatostatin exocytosis.
Caption: Isoproterenol-mediated somatostatin release.
-
Glucagon-Like Peptide-1 (GLP-1): GLP-1 binds to its G-protein coupled receptor (GLP-1R), which also activates adenylyl cyclase, increases cAMP, and stimulates somatostatin secretion.
Caption: GLP-1-mediated somatostatin release.
-
Forskolin: As a direct activator of adenylyl cyclase, forskolin bypasses the need for receptor stimulation and directly increases cAMP levels, leading to a robust stimulation of somatostatin release.[6]
Caption: Forskolin-mediated somatostatin release.
Experimental Protocols
Measurement of Somatostatin Release from Hippocampal Slices
This protocol is adapted from studies investigating the effects of FK960 and this compound on somatostatin release.[1][2]
Caption: Experimental workflow for measuring somatostatin release.
Methodology:
-
Tissue Preparation: Male rats are decapitated, and the brains are rapidly removed. The hippocampus is dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Coronal slices (400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are pre-incubated in oxygenated ACSF at 37°C for at least 60 minutes.
-
Somatostatin Release Assay:
-
Individual slices are transferred to tubes containing ACSF and incubated for a pre-stimulation period (e.g., 30 minutes).
-
The slices are then transferred to a new tube containing ACSF with a high potassium concentration (e.g., 30 mM KCl) to induce depolarization-dependent release, with or without the test compound (e.g., this compound at 10⁻⁹ - 10⁻⁶ M).
-
After a defined incubation period (e.g., 15 minutes), the supernatant is collected.
-
-
Quantification: The concentration of somatostatin in the supernatant is determined using a specific radioimmunoassay (RIA).
Perifusion of Pancreatic Islets
This protocol is a generalized method for studying the effects of secretagogues on hormone release from isolated pancreatic islets.[6][7][8][9]
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas.
-
Perifusion System Setup:
-
A perifusion chamber is prepared with a filter and loaded with a specific number of islets (e.g., 100-200).
-
The chamber is connected to a perifusion system that allows for the continuous flow of buffer over the islets.
-
-
Experimental Procedure:
-
Islets are first perifused with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer with low glucose) to establish a stable baseline of hormone secretion.
-
The perifusion medium is then switched to a buffer containing the test compound (e.g., GLP-1 or forskolin) at various concentrations.
-
Fractions of the perifusate are collected at regular intervals (e.g., every 1-5 minutes).
-
-
Hormone Measurement: The concentration of somatostatin (and other hormones like insulin (B600854) and glucagon) in the collected fractions is measured using RIA or ELISA.
Radioimmunoassay (RIA) for Somatostatin
RIA is a highly sensitive method for quantifying the concentration of somatostatin in biological samples.[10][11][12][13]
Principle: The assay is based on the competition between unlabeled somatostatin (in the sample or standard) and a fixed amount of radiolabeled somatostatin for a limited number of binding sites on a specific anti-somatostatin antibody.
General Procedure:
-
Sample Preparation: Plasma or tissue extracts may require an extraction step (e.g., using Sep-Pak C18 cartridges) to remove interfering substances.[12][13]
-
Assay:
-
A standard curve is prepared using known concentrations of unlabeled somatostatin.
-
Samples, standards, radiolabeled somatostatin, and the anti-somatostatin antibody are incubated together.
-
The antibody-bound somatostatin is separated from the free somatostatin (e.g., using a second antibody or protein A/G beads).
-
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled somatostatin in the sample.
Conclusion
This compound and its predecessor FK960 represent a class of small molecules that effectively enhance the depolarization-induced release of somatostatin from hippocampal neurons. While direct comparisons are limited, other pharmacological agents, including the β-adrenergic agonist isoproterenol, the incretin hormone GLP-1, and the adenylyl cyclase activator forskolin, also serve as potent somatostatin secretagogues, albeit through different signaling pathways. The choice of compound for research or therapeutic development will depend on the desired mechanism of action, target tissue, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel somatostatin-releasing compounds.
References
- 1. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoproterenol induces activity fronts in fed dogs through somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of glucagon-like peptide-1 on gastric somatostatin and gastrin secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Forskolin, an activator of adenylate cyclase, stimulates pancreatic insulin, glucagon, and somatostatin release in the dog: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a radioimmunoassay of somatostatin in human plasma and in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpco.com [alpco.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
A Head-to-Head Comparison of FK962 and Piracetam in Cognitive Enhancement
In the landscape of cognitive enhancers, or nootropics, both FK962 and piracetam (B1677957) have garnered attention within the scientific community for their potential to ameliorate cognitive deficits. While both compounds aim to improve cognitive functions, they operate through distinct mechanisms of action and have been evaluated in different experimental contexts. This guide provides a detailed comparison of their performance in cognitive tasks, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective profiles.
Overview of Mechanisms of Action
This compound is a novel compound that enhances the release of somatostatin (B550006) in the brain.[1][2] Somatostatin is a neuropeptide implicated in learning and memory processes, and its decline is associated with neurodegenerative diseases like Alzheimer's. By promoting somatostatin release, this compound is thought to activate the somatostatinergic nervous system in the hippocampus, a critical brain region for memory formation, thereby exerting its cognitive-enhancing effects.[2][3]
Piracetam , the prototypical "nootropic," is a cyclic derivative of the neurotransmitter GABA.[4] Its precise mechanism of action is not fully elucidated but is believed to be multifaceted.[5][[“]] Piracetam is thought to modulate the function of neurotransmitter systems, particularly the cholinergic and glutamatergic systems, which are crucial for learning and memory.[7] It may enhance the efficiency of acetylcholine (B1216132) by increasing the density of its receptors and may also influence NMDA glutamate (B1630785) receptors involved in synaptic plasticity.[4][7] Additionally, piracetam is suggested to improve cell membrane fluidity and cerebral blood flow.[4][7][8]
Performance in Cognitive Tasks: A Comparative Analysis
Direct comparative studies between this compound and piracetam in the same cognitive tasks are not available in the current body of scientific literature. Therefore, this comparison is synthesized from separate studies investigating the efficacy of each compound.
This compound: Preclinical Efficacy in Animal Models
This compound has demonstrated cognitive-enhancing effects in various animal models of cognitive impairment. The following table summarizes key findings from preclinical studies.
| Cognitive Task | Animal Model | Key Findings | Dosage | Reference |
| Passive Avoidance Task | Scopolamine-treated rats, nucleus basalis magnocellularis-lesioned rats, aged rats | Significantly ameliorated memory deficits | 0.032-3.2 mg/kg, i.p. | [2] |
| Morris Water Maze | Nucleus basalis magnocellularis-lesioned rats | Significantly improved spatial memory deficits | 0.01-1 mg/kg, i.p. | [2] |
| Touchscreen Visual Discrimination | Young male rats (in combination with donepezil) | Synergistically improved cognitive performance | 1 mg/kg (this compound) | [1][9] |
Piracetam: Clinical and Preclinical Evidence
Piracetam has been studied more extensively in both animal models and human clinical trials, with mixed results. While some studies suggest modest benefits, others have found no significant effects on cognitive function, particularly in healthy individuals.[8][[“]]
| Cognitive Task | Population | Key Findings | Dosage | Reference |
| Verbal Learning Tasks | Healthy individuals | Improved performance after 14 days | 1,200 mg/day | [11] |
| Verbal Learning | Adults with dyslexia and healthy students | Improved verbal learning by 15% and 8.6%, respectively | 1.6 g/day | [11] |
| Various Learning Tasks | Healthy, older adults | Significantly better performance | 4,800 mg/day | [11] |
| Cognitive Function | Adults with memory impairment (Meta-analysis) | No significant difference in memory enhancement compared to placebo | N/A | [12][[“]] |
| Global Cognitive Function | Older subjects with cognitive impairment (Meta-analysis) | Demonstrated a difference in favor of piracetam over placebo | N/A | [14] |
Experimental Protocols
This compound: Passive Avoidance Task in Scopolamine-Treated Rats
-
Objective: To assess the effect of this compound on memory impairment induced by the cholinergic antagonist scopolamine.
-
Animals: Male Wistar rats.
-
Procedure: The apparatus consists of a light and a dark compartment. On the training day, rats are placed in the light compartment. When they enter the dark compartment, they receive a mild electric foot shock. On the test day, 24 hours later, the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
-
Drug Administration: this compound (0.032-3.2 mg/kg) or vehicle is administered intraperitoneally (i.p.) before the training trial. Scopolamine is administered to induce amnesia.
-
Data Analysis: The step-through latency on the test day is compared between different treatment groups.
Piracetam: Verbal Learning Task in Healthy Volunteers
-
Objective: To evaluate the effect of piracetam on verbal learning and memory in healthy individuals.
-
Participants: Healthy adult volunteers.
-
Procedure: A standardized verbal learning test, such as the Rey Auditory Verbal Learning Test (RAVLT), is used. This involves presenting a list of words to the participants over several trials and testing their immediate and delayed recall.
-
Drug Administration: Participants are randomized to receive either piracetam (e.g., 1,200 mg daily) or a placebo for a specified period (e.g., 14 days).
-
Data Analysis: The number of correctly recalled words in each trial and in the delayed recall condition is compared between the piracetam and placebo groups.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
References
- 1. tcnlab.ca [tcnlab.ca]
- 2. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Piracetam - Wikipedia [en.wikipedia.org]
- 5. Piracetam: physiological disposition and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 6. consensus.app [consensus.app]
- 7. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 8. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 9. This compound and donepezil act synergistically to improve cognition in rats: potential as an add-on therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 12. neurology.org [neurology.org]
- 13. consensus.app [consensus.app]
- 14. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
Evaluating FK962: A Comparative Analysis of a Novel Cognitive Enhancer Against Existing Alzheimer's Disease Therapies
A comprehensive evaluation of the novel somatostatin-releasing agent, FK962, reveals a promising preclinical profile for cognitive enhancement. However, a definitive comparison with established Alzheimer's disease treatments regarding long-term safety and efficacy is currently hampered by the absence of human clinical trial data for this compound. This guide provides a detailed analysis of the available preclinical data for this compound and contrasts it with the long-term clinical data of current therapeutic alternatives, including cholinesterase inhibitors, an NMDA receptor antagonist, and anti-amyloid monoclonal antibodies.
Executive Summary
This compound has demonstrated cognitive-enhancing effects in animal models by promoting the release of somatostatin (B550006), a neurotransmitter implicated in learning and memory. Preclinical studies in rats suggest its potential in ameliorating memory deficits. In contrast, existing treatments for Alzheimer's disease, such as donepezil (B133215), rivastigmine (B141), galantamine, memantine (B1676192), and the more recent lecanemab, have undergone extensive clinical trials, providing a substantial body of evidence on their long-term safety and efficacy in human populations. While these established drugs offer symptomatic relief and, in the case of lecanemab, a modest slowing of disease progression, they are also associated with a range of side effects. Aducanumab, another anti-amyloid antibody, was discontinued (B1498344) by its manufacturer for reasons of resource prioritization and not due to safety or efficacy concerns.
This guide presents a comparative overview of these treatments, highlighting the mechanistic differences and summarizing the available safety and efficacy data in structured tables. Detailed experimental protocols for key preclinical and clinical evaluation methods are also provided to offer researchers a comprehensive understanding of the presented data.
Data Presentation: Comparative Analysis of this compound and Existing Treatments
The following tables summarize the available data for this compound and established Alzheimer's disease therapies. It is crucial to note that the data for this compound is derived from preclinical studies, whereas the data for other treatments are from human clinical trials.
Table 1: Long-Term Efficacy Data
| Treatment | Mechanism of Action | Key Efficacy Findings | Duration of Study |
| This compound | Somatostatin Release Enhancer | Preclinical (Rats): Significantly ameliorated memory deficits in passive avoidance and water maze tasks.[1] | Not Applicable (Preclinical) |
| Donepezil | Acetylcholinesterase Inhibitor | Clinical: Showed evidence of clinical improvement in ADAS-cog and CDR-SB scores in the first 6-9 months, followed by a gradual decline that was less than predicted for untreated patients over up to 4.9 years.[2] Effective and safe for at least 1 year in severe Alzheimer's disease.[3][4] | Up to 4.9 years |
| Rivastigmine | Acetylcholinesterase and Butyrylcholinesterase Inhibitor | Clinical: Meta-analysis showed a positive result in improving the condition of patients with mild-to-severe AD.[5] Long-term treatment (up to 52 weeks) was safe and well-tolerated in patients switched from donepezil.[6] | Up to 52 weeks |
| Galantamine | Acetylcholinesterase Inhibitor and Nicotinic Receptor Modulator | Clinical: Maintained cognitive function for approximately 12 months in patients with Alzheimer's disease with cerebrovascular disease and was well-tolerated for up to 24 months.[7] In a 36-month trial, initial cognitive improvement was followed by a gradual decline, but the decline was less than projected for untreated patients.[8][9][10] | Up to 36 months |
| Memantine | NMDA Receptor Antagonist | Clinical: Found to be effective as monotherapy and in combination with donepezil in moderate-to-severe Alzheimer's disease.[11] In a 30-month observational study, combination therapy with a cholinesterase inhibitor showed significantly lower rates of deterioration compared to monotherapy or no treatment.[12] | Up to 30 months |
| Lecanemab | Anti-Amyloid-Beta Protofibril Antibody | Clinical: Continued to suppress amyloid plaque levels and significantly slowed clinical decline on multiple measures of cognition and function for up to 36 months.[13] Long-term treatment may delay progression from mild cognitive impairment to moderate Alzheimer's disease.[14][15] | Up to 36 months |
| Aducanumab | Anti-Amyloid-Beta Aggregate Antibody | Clinical: Showed reduction in amyloid plaques.[16] However, clinical effectiveness was debated, and the drug has been discontinued.[17][18][19] | Not Applicable (Discontinued) |
Table 2: Long-Term Safety and Tolerability Data
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Preclinical (Rats): Data not available from the provided search results. Long-term safety in humans is unknown. | Preclinical (Rats): Data not available from the provided search results. Long-term safety in humans is unknown. |
| Donepezil | Clinical: Nervous system and digestive system-related events, generally mild and transient.[2] | Clinical: No evidence of hepatotoxicity in long-term studies.[2] |
| Rivastigmine | Clinical: Gastrointestinal side effects (nausea, vomiting), dizziness, especially during titration.[20] Dermatologic reactions with the patch formulation.[21] | Clinical: A long-term observational study indicated a higher risk of death in patients treated with rivastigmine compared to donepezil.[22] |
| Galantamine | Clinical: Agitation, insomnia, fall, urinary tract infection. Gastrointestinal adverse events were more common initially.[7][8][9][10] | Clinical: Adverse events were mainly mild to moderate and considered appropriate for an elderly population.[8][9][10] |
| Memantine | Clinical: Agitation occurred less commonly compared to placebo. Overall frequency of adverse events was comparable to placebo.[12] | Clinical: Generally well-tolerated with no significant differences in serious adverse events compared to placebo in several trials.[12] |
| Lecanemab | Clinical: Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions.[13] | Clinical: ARIA can be serious, requiring monitoring with brain MRIs.[13] |
| Aducanumab | Clinical: ARIA.[17] | Clinical: ARIA was a significant concern.[17] |
Experimental Protocols
1. This compound - Preclinical Evaluation of Cognitive Enhancement in Rats
-
Objective: To assess the efficacy of this compound in ameliorating memory deficits in rat models of cognitive impairment.
-
Methodology:
-
Animal Models: Scopolamine-treated rats (cholinergic deficit model), nucleus basalis magnocellularis-lesioned rats (cholinergic neurodegeneration model), and aged rats (age-associated cognitive decline model).
-
Behavioral Tests:
-
Passive Avoidance Task: To assess learning and memory. Rats learn to avoid a compartment where they previously received a mild foot shock. The latency to enter the shock compartment is measured.
-
Morris Water Maze Task: To evaluate spatial learning and memory. Rats are placed in a pool of opaque water and must find a hidden platform. The time taken to find the platform and the path taken are recorded.
-
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.
-
Somatostatin Release Assay: High K+-evoked somatostatin release was measured from rat hippocampal slices in the presence of different concentrations of this compound.[1]
-
2. Standard Clinical Trial Protocol for Alzheimer's Disease Therapies (General Overview)
-
Objective: To evaluate the long-term safety and efficacy of a new drug in patients with mild-to-moderate Alzheimer's disease.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center study, often with an open-label extension phase.
-
Participants: Patients diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA).
-
Efficacy Outcome Measures:
-
Cognitive Assessment: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Global Function: Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus), Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Activities of Daily Living: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.
-
-
Safety Monitoring: Recording of all adverse events (AEs) and serious adverse events (SAEs). Regular physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. For anti-amyloid therapies, regular brain MRI scans to monitor for ARIA.
-
Duration: Typically 18-24 months for the double-blind phase, with open-label extensions lasting for several years.
-
Mandatory Visualization
Caption: Signaling pathway of this compound enhancing somatostatin release.
Caption: Mechanism of action for cholinesterase inhibitors.
Caption: Mechanism of action for Memantine.
Caption: Mechanism of action for Lecanemab.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship for comparing this compound with existing treatments.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of donepezil in the treatment of Alzheimer's disease: final analysis of a US multicentre open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and efficacy of donepezil in patients with severe Alzheimer's disease: results from a 52-week, open-label, multicenter, extension study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Long-term effectiveness of rivastigmine patch or capsule for mild-to-severe Alzheimer's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Safety and Tolerability of Rivastigmine in Patients With Alzheimer's Disease Switched From Donepezil: An Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term safety and cognitive effects of galantamine in the treatment of probable vascular dementia or Alzheimer's disease with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of galantamine in patients with mild-to-moderate Alzheimer's disease: multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical appraisal of the long-term impact of memantine in treatment of moderate to severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of lecanemab in early Alzheimer's disease: Results from the clarity AD open-label extension study [pubmed.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
- 15. Eisai Presents New Data on the Continued and Expanding Benefit of LEQEMBI® (lecanemab-irmb) Maintenance Treatment in Early Alzheimer's Disease at the Clinical Trials on Alzheimer's Disease (CTAD) Conference 2025 [prnewswire.com]
- 16. Predicted Lifetime Health Outcomes for Aducanumab in Patients with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vjneurology.com [vjneurology.com]
- 18. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alz.org [alz.org]
- 20. Safety and Efficacy of Rivastigmine in Patients With Alzheimer's Disease Not Responding Adequately to Donepezil: An Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Impact of a Long-Term Rivastigmine and Donepezil Treatment on All-Cause Mortality in Patients With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of FK962 for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of FK962, a novel somatostatin (B550006) release enhancer, against other cognitive enhancers in models relevant to neurodegenerative diseases. The data presented is compiled from a meta-analysis of published preclinical studies, offering a valuable resource for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound has demonstrated significant cognitive-enhancing effects in various preclinical rodent models of memory impairment, including those induced by scopolamine (B1681570), lesions of the nucleus basalis magnocellularis, and aging.[1] Its primary mechanism of action is the potentiation of somatostatin release in the hippocampus.[1] This guide directly compares the performance of this compound with the acetylcholinesterase inhibitor donepezil (B133215), and provides an indirect comparison with other nootropics such as piracetam (B1677957) and the NMDA receptor antagonist memantine (B1676192), based on their performance in similar preclinical paradigms.
Mechanism of Action: this compound and the Somatostatinergic System
This compound is a piperazine (B1678402) derivative that enhances the release of somatostatin, a neuropeptide implicated in learning and memory processes. Studies have shown that this compound significantly enhances high K+-evoked somatostatin release from rat hippocampal slices at concentrations ranging from 1 nM to 1 µM.[1][2] Furthermore, it has been demonstrated to reduce the somatostatin-induced inhibition of Ca2+ channels in single rat hippocampal neurons at concentrations of 1-100 nM.[1][2] This modulation of the somatostatinergic system is believed to be the primary driver of its cognitive-enhancing effects.
Comparative Efficacy of this compound and Alternatives
This section summarizes the quantitative data from preclinical studies, comparing the efficacy of this compound with donepezil, piracetam, and memantine in rodent models of cognitive impairment.
Table 1: this compound vs. Donepezil in a Visual Discrimination Task in Rats
| Compound | Dose (mg/kg, p.o.) | % Correct Responses (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | - | 75.2 ± 1.5 | - |
| This compound | 1.0 | 80.7 ± 1.8 | p < 0.05 |
| Donepezil | 1.0 | 84.8 ± 2.1 | p < 0.01 |
| This compound + Donepezil | 1.0 + 1.0 | 89.9 ± 1.7 | p < 0.001 vs. Vehicle; p < 0.01 vs. This compound alone; p < 0.05 vs. Donepezil alone |
Data adapted from a study demonstrating a synergistic effect between this compound and donepezil.
Table 2: Efficacy of this compound in Various Rat Models of Memory Impairment
| Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Outcome |
| Scopolamine-induced Amnesia | Passive Avoidance | 0.1 - 1.0 | Significant increase in step-through latency |
| NBM Lesion | Passive Avoidance | 0.1 - 1.0 | Significant increase in step-through latency |
| Aged Rats | Passive Avoidance | 0.1 - 1.0 | Significant increase in step-through latency |
| NBM Lesion | Morris Water Maze | 0.03 - 0.3 | Significant decrease in escape latency |
Data compiled from a study evaluating the cognitive-enhancing actions of this compound.[1]
Table 3: Preclinical Efficacy of Piracetam and Memantine in Rodent Models of Cognitive Impairment (Indirect Comparison)
| Compound | Model | Behavioral Test | Dose Range (mg/kg) | General Outcome |
| Piracetam | Scopolamine-induced Amnesia | Various | 100 - 500 | Reversal of memory deficits |
| Piracetam | LPS-induced Neuroinflammation | Y-maze | 50 - 200 | Amelioration of spatial memory impairment[3] |
| Memantine | Aβ-induced Cognitive Deficit | - | - | Reversal of cognitive deficit[4] |
| Memantine | Chronic Treatment in AD Model | Learning & Memory Tasks | - | Improved behavioral performance, diminished neuron loss[5] |
Note: This table provides a general overview for indirect comparison as no direct head-to-head preclinical studies between this compound and these compounds were identified.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Somatostatin Release Assay
Objective: To measure the effect of this compound on somatostatin release from hippocampal brain slices.
Protocol:
-
Tissue Preparation: Hippocampal slices (400 µm thick) are prepared from adult male Wistar rats.
-
Incubation: Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer gassed with 95% O2 / 5% CO2 at 37°C for 60 minutes.
-
Stimulation: Slices are incubated for 15 minutes in a buffer containing a high concentration of potassium (e.g., 56 mM KCl) to induce depolarization-dependent neurotransmitter release, in the presence or absence of varying concentrations of this compound (1 nM to 1 µM).
-
Sample Collection: The incubation medium is collected and stored at -80°C until analysis.
-
Quantification: The concentration of somatostatin in the medium is determined using a specific radioimmunoassay (RIA) kit.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the effect of this compound on somatostatin-induced inhibition of calcium channels in hippocampal neurons.
Protocol:
-
Cell Preparation: Acutely dissociated hippocampal neurons are prepared from neonatal rats.
-
Recording: Whole-cell voltage-clamp recordings are performed on individual neurons.
-
Solution Application: A solution containing somatostatin is applied to the neuron to induce inhibition of voltage-gated Ca2+ channels.
-
This compound Application: this compound (1-100 nM) is co-applied with somatostatin to determine its effect on the inhibitory action of somatostatin.
-
Data Analysis: The amplitude of the Ca2+ channel currents is measured and compared between conditions.
Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
Objective: To evaluate the ability of this compound to reverse cholinergic deficit-induced memory impairment.
Protocol:
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber has an electrified grid floor.
-
Training (Acquisition Trial): Rats are placed in the light compartment. When they enter the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: Thirty minutes before the retention test, rats are administered either vehicle, scopolamine (a muscarinic antagonist, e.g., 1 mg/kg, i.p.) to induce amnesia, or scopolamine followed by this compound (0.1 - 1.0 mg/kg, i.p.).
-
Testing (Retention Trial): 24 hours after the training, rats are again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with a cut-off time (e.g., 300 seconds). A longer latency indicates better memory retention.
Nucleus Basalis Magnocellularis (NBM) Lesion Model (Morris Water Maze)
Objective: To assess the effect of this compound on spatial learning and memory deficits caused by cholinergic denervation.
Protocol:
-
Lesion Surgery: Rats receive bilateral excitotoxic lesions of the NBM by injection of ibotenic acid. Sham-operated rats receive saline injections.
-
Recovery: Animals are allowed to recover for at least one week.
-
Apparatus: A circular water tank (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform.
-
Training: Rats are trained for several consecutive days (e.g., 4 days) to find the hidden platform using distal cues. Each day consists of multiple trials starting from different locations.
-
Drug Administration: this compound (0.03 - 0.3 mg/kg, i.p.) or vehicle is administered daily before the training sessions.
-
Probe Trial: On the day after the last training session, the platform is removed, and the time spent in the target quadrant is recorded to assess spatial memory consolidation. Escape latency during training is also a key measure.
Conclusion
The preclinical data strongly suggest that this compound is a promising cognitive enhancer with a novel mechanism of action centered on the potentiation of somatostatin release. Its efficacy has been demonstrated in multiple rodent models of cognitive impairment relevant to neurodegenerative diseases. The synergistic effect observed with donepezil suggests a potential for combination therapy in Alzheimer's disease. Further preclinical studies directly comparing this compound with other nootropics like piracetam and memantine are warranted to fully elucidate its relative therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of such comparative studies.
References
- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of FK962
For researchers and professionals in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for FK962, a somatostatin (B550006) release enhancer. The following information is curated to build upon existing laboratory safety protocols and to provide clear, actionable guidance that prioritizes safety and regulatory compliance.
This compound Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈FNO₂ | PubChem[1] |
| Molecular Weight | 263.31 g/mol | PubChem[1] |
| IUPAC Name | N-(4-acetylcyclohexyl)-4-fluorobenzamide | PubChem[1] |
| CAS Number | 162641-04-1 | MedchemExpress |
Procedural Guidance for this compound Disposal
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is crucial to follow standard laboratory procedures for chemical waste disposal.[2] The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment.
-
Gloves: Wear impervious gloves.
-
Eye Protection: Use safety glasses with side-shields.[3]
-
Lab Coat: A standard laboratory coat is required.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent unintended reactions.[4]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams.
-
Original Containers: Whenever possible, leave the chemical waste in its original container.
-
Labeling: If transferring to a new container, ensure it is clearly labeled with "Hazardous Waste," the full chemical name "this compound (N-(4-acetylcyclohexyl)-4-fluorobenzamide)," and the date of filling. Do not use abbreviations or chemical formulas on the label.[5]
-
Container Type: Use glass or polyethylene (B3416737) bottles for waste storage. Ensure the container is tightly closed.[3][5]
-
Headspace: Leave adequate headspace in liquid waste containers to allow for expansion.[4]
Step 3: Accidental Spill and Release Measures
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Containment: For small spills, absorb the material with an inert dry substance and place it in a suitable waste disposal container.[6] For larger spills, use an inert absorbent material.[6]
-
Cleaning: After containment and collection, clean the affected area as per your laboratory's standard operating procedures.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be in accordance with all applicable federal, state, and local regulations.[7]
-
Do Not Dispose Down the Drain: Chemical waste such as this compound should never be poured down the sink.[4][5]
-
Licensed Disposal Firm: Contract with a licensed hazardous waste disposal company for the removal and disposal of the chemical waste.[7]
-
Institutional Guidelines: Adhere to your institution's specific chemical hygiene plan and waste disposal protocols.[7]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Fk-962 | C15H18FNO2 | CID 56842107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. Waste Disposal | webguru [webguru.sites.northeastern.edu]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. flinnsci.com [flinnsci.com]
Essential Safety and Handling of FK962: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like FK962 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following guidance is based on general best practices for handling research chemicals and should be supplemented by a substance-specific Safety Data Sheet (SDS) obtained from your supplier.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. Based on standard laboratory procedures for handling novel chemical entities, the following personal protective equipment is recommended.
Engineering Controls
| Control Type | Recommendation |
| Ventilation | Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required. |
| Safety Stations | Ensure easy access to an eyewash station and a safety shower. |
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | If working outside of a fume hood with the potential for aerosol or dust generation, a NIOSH-approved respirator is necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures the integrity of the compound.
Storage and Handling
| Aspect | Procedure |
| Receiving | Upon receipt, visually inspect the container for any damage or leaks. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Handling | Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols. Use appropriate PPE at all times. After handling, wash hands thoroughly with soap and water. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Carefully scoop the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, and empty containers) should be placed in a sealed, labeled hazardous waste container for disposal. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
